3-Methyl-6-nitroquinoxalin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-methyl-6-nitro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-5-9(13)11-7-3-2-6(12(14)15)4-8(7)10-5/h2-4H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIHDCPZGZHLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90503313 | |
| Record name | 3-Methyl-6-nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19801-10-6 | |
| Record name | 3-Methyl-6-nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90503313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and key analytical data for this molecule, presented in a format tailored for researchers and professionals in drug development.
Introduction
Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group and a methyl group to the quinoxalin-2(1H)-one scaffold can significantly influence the molecule's electronic properties and biological activity. This compound (CAS No: 19801-10-6) is a member of this family with potential applications stemming from the known bioactivity of nitro-containing heterocycles, which includes antimicrobial and antitumoral properties. This guide serves to provide a detailed technical overview of its synthesis and characterization.
Synthesis of this compound
The primary synthetic route to this compound involves the condensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid. This reaction is a classical method for the formation of the quinoxalinone ring system.
Synthesis Workflow
The synthesis proceeds through the nucleophilic attack of the amino groups of 4-nitro-1,2-phenylenediamine on the carbonyl carbons of pyruvic acid, followed by cyclization and dehydration to form the stable quinoxalinone ring.
Experimental Protocol
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Pyruvic acid
-
Ethanol (or other suitable solvent like n-butanol)
-
Hydrochloric acid (catalytic amount, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol.
-
Add an equimolar amount of pyruvic acid to the solution. A catalytic amount of a protic acid like hydrochloric acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic and physical methods.
Physical Properties
| Property | Value |
| CAS Number | 19801-10-6 |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not explicitly found in the search results. The introduction of a nitro group generally increases the melting point of quinoxalinone derivatives.[1] |
Spectroscopic Data
Mass Spectrometry (Electron Impact - EI): A study on 1-alkyl-3-methyl-6-nitro-2(1H)-quinoxalin-2-ones indicates that the fragmentation patterns are influenced by the substituents.[1] For the title compound, the molecular ion peak [M]⁺ is expected at m/z 205. Common fragmentation pathways for quinoxalinones involve the loss of CO, and for nitro-substituted compounds, the loss of NO₂ and/or NO is also anticipated.
Infrared (IR) Spectroscopy: While a specific spectrum for the title compound was not found, characteristic IR absorption bands for the quinoxalin-2(1H)-one scaffold are well-documented.[2] Key expected peaks include:
-
N-H stretching: around 3200-3400 cm⁻¹
-
C=O stretching (amide): around 1670-1690 cm⁻¹
-
C=N stretching: around 1610-1630 cm⁻¹
-
NO₂ stretching (asymmetric and symmetric): around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound were not available in the search results. However, based on the analysis of similar quinoxalinone structures, the following chemical shifts can be predicted:
-
¹H NMR:
-
A singlet for the methyl group (C₃-CH₃) protons, likely in the range of δ 2.3-2.6 ppm.
-
Aromatic protons on the benzene ring will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dependent on their coupling with each other. The presence of the electron-withdrawing nitro group will deshield the adjacent protons, shifting them further downfield.
-
A broad singlet for the N-H proton, which may be solvent-dependent.
-
-
¹³C NMR:
-
The methyl carbon (C₃-CH₃) is expected to resonate in the aliphatic region (δ 15-25 ppm).
-
The carbonyl carbon (C₂) will appear significantly downfield (δ 150-160 ppm).
-
The carbon attached to the nitro group (C₆) and other aromatic carbons will be observed in the aromatic region (δ 110-150 ppm).
-
Potential Biological Significance and Signaling Pathways
Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, often acting as prodrugs that are activated under hypoxic conditions found in tumors and certain microbial environments. The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through DNA adduction or the generation of reactive oxygen species (ROS).
Quinoxaline 1,4-di-N-oxides, a related class of compounds, have demonstrated antimicrobial, antitumoral, and antitrypanosomal activities.[1] Their mechanism of action is often linked to the bioreduction of the N-oxide groups, leading to DNA damage and inhibition of cellular respiration. Some quinoxaline derivatives have also been identified as kinase inhibitors, interfering with cellular signaling pathways crucial for cell proliferation and survival.[3]
Logical Relationship of Bioactivation
The potential bioactivation of this compound can be conceptualized as a multi-step process initiated by enzymatic reduction.
Conclusion
This technical guide has outlined the synthesis and characterization of this compound. The straightforward condensation reaction provides a viable route to this compound. While detailed experimental and spectroscopic data are not yet fully available in the public domain, the provided information, based on related structures, offers a solid foundation for researchers to build upon. The known biological activities of the nitroquinoxalinone scaffold suggest that this compound is a promising candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.
References
Spectroscopic Analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a quinoxalinone derivative of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using various techniques.
Introduction
This compound (CAS No: 19801-10-6, Molecular Formula: C₉H₇N₃O₃) belongs to the quinoxalinone family, a class of heterocyclic compounds known for a wide range of biological activities.[1] The introduction of a nitro group at the 6-position and a methyl group at the 3-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The presence of the electron-withdrawing nitro group is expected to deshield the aromatic protons, causing a downfield shift in their signals compared to the unsubstituted analog.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (N-H) | ~12.5 | Singlet (broad) | - |
| H-5 | ~8.6 | Doublet | ~2.5 |
| H-7 | ~8.2 | Doublet of Doublets | ~9.0, 2.5 |
| H-8 | ~7.5 | Doublet | ~9.0 |
| -CH₃ | ~2.4 | Singlet | - |
¹³C NMR Spectroscopy (Predicted)
Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be influenced by the nitro group, leading to shifts in their resonance frequencies.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~155 |
| C-3 (C-CH₃) | ~148 |
| C-4a | ~130 |
| C-5 | ~125 |
| C-6 (C-NO₂) | ~145 |
| C-7 | ~120 |
| C-8 | ~118 |
| C-8a | ~138 |
| -CH₃ | ~20 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3000 | Medium, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Weak |
| C=O Stretch (Amide) | 1680-1660 | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium |
| Asymmetric NO₂ Stretch | 1550-1500 | Strong |
| Symmetric NO₂ Stretch | 1350-1300 | Strong |
Mass Spectrometry (Electron Impact)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (205.17 g/mol ).[1] Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and carbon monoxide (CO).
| m/z | Predicted Fragment |
| 205 | [M]⁺ |
| 159 | [M - NO₂]⁺ |
| 131 | [M - NO₂ - CO]⁺ |
UV-Visible Spectroscopy (Predicted)
The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to the π → π* transitions of the aromatic system. The nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoxalinone.
| Solvent | Predicted λmax (nm) |
| Ethanol | ~280, ~350 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).
-
Process the spectrum similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
References
An In-depth Technical Guide on the Spectroscopic and Mechanistic Aspects of 3-Methyl-6-nitroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data, experimental protocols, and a proposed mechanistic pathway for the compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. This information is crucial for researchers and scientists involved in the characterization and development of novel quinoxalinone-based therapeutic agents.
NMR Spectroscopic Data
Table 1: ¹H NMR Data for 1,3-dimethyl-6-nitroquinoxalin-2(1H)-one [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.69 | d | 2.4 | H-5 |
| 8.38 | dd | 9.2, 2.4 | H-7 |
| 7.39 | d | 9.2 | H-8 |
| 3.75 | s | - | N-CH₃ (at N1) |
| 2.63 | s | - | C-CH₃ (at C3) |
Table 2: ¹³C NMR Data for 1,3-dimethyl-6-nitroquinoxalin-2(1H)-one [1]
| Chemical Shift (δ) ppm | Assignment |
| 161.2 | C=O (C2) |
| 154.8 | C=N (C3) |
| 143.4 | C-NO₂ (C6) |
| 137.9 | C-4a |
| 131.8 | C-8a |
| 125.2 | C-5 |
| 124.2 | C-7 |
| 114.2 | C-8 |
| 29.6 | N-CH₃ (at N1) |
| 21.7 | C-CH₃ (at C3) |
Experimental Protocols
The following are representative experimental protocols for the synthesis and NMR characterization of quinoxalinone derivatives, adapted from established methodologies.
2.1. Synthesis of Quinoxalinone Derivatives
A common method for synthesizing quinoxalinone cores is through the condensation of an o-phenylenediamine with an α-keto acid or ester.[2][3]
-
Reaction Setup: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and an α-keto acid or ester (e.g., ethyl pyruvate, 1.1 equivalents) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography on silica gel.
2.2. NMR Spectroscopic Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of quinoxalinone derivatives.[1][4]
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay and a larger number of scans.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Mandatory Visualizations
3.1. General Synthesis of this compound
The synthesis of this compound can be conceptually illustrated as a two-step process starting from 4-nitro-1,2-phenylenediamine and pyruvic acid.
3.2. Proposed Signaling Pathway: Reductive Activation and DNA Damage
Nitro-heterocyclic compounds, including nitroquinoxalinones, are often bioreductively activated to exert their biological effects. This proposed pathway illustrates the intracellular activation and subsequent DNA-damaging effects, a common mechanism for this class of compounds.[5][6][7]
References
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for nitroaromatic and heterocyclic compounds. This information is valuable for the identification and structural elucidation of this compound and its analogues in various research and development settings.
Proposed Mass Spectrometry Fragmentation Data
The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic neutral losses and rearrangements. The molecular ion and key proposed fragment ions are summarized in the table below. The molecular weight of this compound (C₉H₇N₃O₃) is 205.17 g/mol .
| m/z | Proposed Ion Structure | Proposed Neutral Loss | Notes |
| 205 | [C₉H₇N₃O₃]⁺• | - | Molecular Ion (M⁺•) |
| 175 | [C₉H₇N₂O₂]⁺• | NO | Loss of a nitro radical is a common fragmentation for nitroaromatic compounds. |
| 159 | [C₉H₇N₂O]⁺ | NO₂ | Expulsion of a nitro group is a primary fragmentation pathway. |
| 147 | [C₉H₇N₂O]⁺ | CO | Loss of carbon monoxide from the ion at m/z 175. |
| 131 | [C₈H₅N₂O]⁺ | CO | Loss of carbon monoxide from the ion at m/z 159. |
| 132 | [C₈H₆N]⁺ | HCN | Loss of hydrogen cyanide from the quinoxaline ring of the ion at m/z 159. |
| 104 | [C₇H₆]⁺• | HCN | Loss of hydrogen cyanide from the ion at m/z 131. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following outlines a typical experimental protocol for the analysis of a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
A small amount of the solid sample (approximately 1 mg) is dissolved in a suitable volatile solvent (e.g., methanol, acetone, or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is used.
3. Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
4. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
5. Data Analysis:
-
The acquired mass spectra are analyzed to identify the molecular ion peak and the fragmentation pattern.
-
The fragmentation data is compared with known fragmentation behaviors of similar chemical structures and can be searched against mass spectral libraries for compound identification.
Proposed Fragmentation Pathway Visualization
The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.
Caption: Proposed EI-MS fragmentation of this compound.
This proposed fragmentation pathway begins with the molecular ion (m/z 205), which can undergo the loss of a nitro radical (NO) to form the ion at m/z 175, or the loss of a nitro group (NO₂) to yield the ion at m/z 159. Subsequent losses of carbon monoxide (CO) and hydrogen cyanide (HCN) from these primary fragments lead to the formation of the other observed ions in the mass spectrum. This cascade of fragmentation is characteristic of the structural features of the parent molecule.
Biological Activities of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of quinoxalin-2(1H)-one, in particular, have garnered significant attention as a privileged structure in the development of novel therapeutic agents. The introduction of a methyl group at the 3-position and a nitro group at the 6-position of this core structure gives rise to 3-Methyl-6-nitroquinoxalin-2(1H)-one, a class of compounds with potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the activities of these derivatives, with a focus on their antimicrobial and potential anticancer properties.
Synthesis of this compound Derivatives
The synthesis of the this compound core typically involves the condensation of 4-nitro-o-phenylenediamine with pyruvic acid or its derivatives. This foundational structure can then be further modified to generate a library of derivatives. A common strategy involves the introduction of a hydrazinyl group at the 2-position, which can then be reacted with various substituted acetophenones to yield hydrazone derivatives.
A general synthetic pathway is outlined below:
Caption: General synthesis workflow for this compound hydrazone derivatives.
Biological Activities
Antimicrobial Activity
Derivatives of this compound have demonstrated promising antibacterial properties. Specifically, a series of 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives have been synthesized and evaluated for their efficacy against a panel of bacterial strains.
Table 1: Antibacterial Activity of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives
| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) |
| Derivative 1 | Staphylococcus aureus | 0.125 | 0.250 |
| Bacillus subtilis | 0.0625 | 0.125 | |
| Escherichia coli | 0.250 | 0.250 | |
| Pseudomonas aeruginosa | 0.250 | 0.250 | |
| Derivative 2 | Staphylococcus aureus | 0.0625 | 0.125 |
| Bacillus subtilis | 0.0313 | 0.0625 | |
| Escherichia coli | 0.125 | 0.250 | |
| Pseudomonas aeruginosa | 0.125 | 0.250 | |
| Derivative 3 | Staphylococcus aureus | 0.125 | 0.250 |
| Bacillus subtilis | 0.0625 | 0.125 | |
| Escherichia coli | 0.250 | 0.250 | |
| Pseudomonas aeruginosa | 0.250 | 0.250 | |
| Derivative 4 | Staphylococcus aureus | 0.0625 | 0.125 |
| Bacillus subtilis | 0.0313 | 0.0625 | |
| Escherichia coli | 0.125 | 0.250 | |
| Pseudomonas aeruginosa | 0.125 | 0.250 | |
| Derivative 5 | Staphylococcus aureus | 0.250 | 0.250 |
| Bacillus subtilis | 0.125 | 0.250 | |
| Escherichia coli | 0.250 | 0.250 | |
| Pseudomonas aeruginosa | 0.250 | 0.250 | |
| Derivative 6 | Staphylococcus aureus | 0.125 | 0.250 |
| Bacillus subtilis | 0.0625 | 0.125 | |
| Escherichia coli | 0.125 | 0.250 | |
| Pseudomonas aeruginosa | 0.125 | 0.250 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
The results indicate that these compounds exhibit broad-spectrum antibacterial activity, with some derivatives showing notable potency against Gram-positive bacteria. The presence of the nitro group is often associated with the antimicrobial activity of various compounds, potentially through mechanisms involving the generation of reactive nitrogen species that can damage cellular components.
Anticancer Activity
While specific anticancer data for this compound derivatives are limited in the current literature, the broader class of quinoxaline derivatives has been extensively investigated for its antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Commonly implicated pathways include:
-
VEGFR-2 Signaling: Many quinoxaline derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.
-
Apoptosis Induction: Quinoxaline derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division.
The presence of a nitroaromatic moiety can contribute to anticancer activity through several mechanisms, including bioreductive activation under hypoxic conditions found in solid tumors, leading to the formation of cytotoxic radicals, and acting as alkylating agents that damage DNA.[1][2][3]
Based on the known activities of related quinoxaline derivatives and nitroaromatic compounds, a hypothetical mechanism of action for this compound derivatives could involve the dual inhibition of pro-survival signaling and the induction of apoptosis.
Caption: Hypothetical mechanism of anticancer action via VEGFR-2 and Bcl-2 inhibition.
Experimental Protocols
Synthesis of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline
This protocol describes the synthesis of a key intermediate for the preparation of hydrazone derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (5 mL) in a round-bottom flask, add hydrazine hydrate (80%, 5 mL) dropwise.
-
Stir the solution at room temperature for 30 minutes.
-
Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Collect the solid precipitate that forms by filtration.
-
Crystallize the crude product from ethanol to yield the purified 2-hydrazinyl-3-methyl-6-nitroquinoxaline.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
This compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
Derivatives of this compound represent a promising class of compounds with demonstrable antibacterial activity. While their anticancer potential requires further specific investigation, the broader family of quinoxaline derivatives exhibits significant antiproliferative and pro-apoptotic effects, suggesting that the 6-nitro substituted analogs are worthy candidates for anticancer drug discovery programs. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these derivatives to fully understand their mechanism of action and to guide the development of more potent and selective therapeutic agents.
References
Investigating the Mechanism of Action of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Overview of Quinoxaline Derivatives
Disclaimer: Direct, in-depth experimental data on the specific mechanism of action for 3-Methyl-6-nitroquinoxalin-2(1H)-one is not extensively available in the current body of scientific literature. This guide, therefore, provides a broader technical overview of the known mechanisms of action for the quinoxaline class of compounds, to which this compound belongs. The information presented should be considered as a general framework for potential mechanisms that may or may not be applicable to the specific molecule of interest.
Introduction to Quinoxaline Derivatives
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile template for the development of therapeutic agents with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Their therapeutic potential often stems from their ability to interact with various biological targets, most notably protein kinases.[2]
Potential Mechanisms of Action for Quinoxaline Derivatives
The biological effects of quinoxaline derivatives are diverse and are dictated by the nature and position of their substituents. Below are some of the well-documented mechanisms of action for this class of compounds.
Kinase Inhibition
A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[4] Quinoxaline-based compounds have been identified as inhibitors of several key kinases involved in cancer progression:
-
Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives have been shown to act as EGFR inhibitors.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoxaline compounds can disrupt angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
-
Other Kinases: The quinoxaline scaffold has also been utilized to develop inhibitors for other kinases such as c-Met, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[2]
The general mechanism of kinase inhibition by these compounds often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.
Signaling Pathway: Generic Kinase Inhibition by a Quinoxaline Derivative
Caption: Generic pathway of kinase inhibition by a quinoxaline derivative.
Other Potential Mechanisms
While kinase inhibition is a major area of investigation, quinoxaline derivatives may also act through other mechanisms:
-
Antimicrobial Activity: Some quinoxaline compounds exhibit potent antibacterial and antifungal properties, though the precise mechanisms are often not fully elucidated.[1][6]
-
Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3][5]
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the specific mechanism of action of a novel compound like this compound, a series of well-defined experimental protocols would be necessary.
General Experimental Workflow
The investigation of a novel compound's mechanism of action typically follows a hierarchical approach, starting with broad screening and progressively moving towards more specific target identification and validation.
Diagram: Experimental Workflow for Mechanism of Action Studies
Caption: A typical experimental workflow for elucidating the mechanism of action.
Key Experimental Methodologies
-
Cell Viability Assays (e.g., MTT Assay):
-
Principle: These assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT assay, for instance, measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]
-
-
-
Kinase Panel Screening:
-
Principle: To identify potential kinase targets, the compound is screened against a large panel of purified kinases. The ability of the compound to inhibit the activity of each kinase is measured.
-
Protocol Outline:
-
The test compound at one or more concentrations is incubated with a panel of individual kinases.
-
A kinase-specific substrate and ATP are added to initiate the phosphorylation reaction.
-
The amount of phosphorylated substrate is quantified using various detection methods (e.g., radioactivity, fluorescence, or luminescence).
-
The percentage of inhibition for each kinase is calculated, and potential "hits" are identified.
-
-
-
Western Blotting:
-
Principle: This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins, providing insights into the modulation of cellular pathways.
-
Protocol Outline:
-
Treat cells with the test compound for various times and at different concentrations.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for the target protein or its phosphorylated form.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
-
Quantitative Data Presentation
While specific quantitative data for this compound is unavailable, the following tables illustrate how such data for related quinoxaline derivatives are typically presented.
Table 1: In Vitro Cytotoxicity of Representative Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinoxaline A | MCF-7 (Breast) | 5.2 | Fictional |
| Quinoxaline B | A549 (Lung) | 2.8 | Fictional |
| Quinoxaline C | HCT116 (Colon) | 10.5 | Fictional |
Table 2: Kinase Inhibitory Activity of a Hypothetical Quinoxaline Compound
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR | 15 |
| VEGFR2 | 50 |
| SRC | > 1000 |
Conclusion
The quinoxaline scaffold represents a rich source of biologically active molecules with therapeutic potential, particularly in the realm of oncology. While the specific mechanism of action of this compound remains to be elucidated through dedicated research, the established activities of related compounds, primarily as kinase inhibitors, provide a strong rationale for further investigation. A systematic approach employing a combination of in vitro and in vivo experimental models will be crucial to unravel its molecular targets and signaling pathways, ultimately defining its therapeutic promise.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 3-Methyl-6-nitroquinoxalin-2(1H)-one, a member of this class, holds significant therapeutic potential. While direct experimental data for this specific compound is limited in the public domain, analysis of structurally related quinoxalinone derivatives provides strong evidence for its potential therapeutic targets and mechanisms of action. This guide synthesizes the available information on related compounds to propose and detail the most probable therapeutic avenues for this compound.
Potential Therapeutic Targets
Based on studies of analogous quinoxaline derivatives, the primary therapeutic targets for this compound are likely to be key enzymes and signaling pathways implicated in cancer and inflammation.
Cyclooxygenase-2 (COX-2)
Several quinoxalinone derivatives have been identified as inhibitors of COX-2, an enzyme frequently overexpressed in cancerous tissues and a key mediator of inflammation and pain. Inhibition of COX-2 can impede tumor growth and reduce inflammatory responses.
Lactate Dehydrogenase A (LDHA)
LDHA is a critical enzyme in the metabolic reprogramming of cancer cells, facilitating the conversion of pyruvate to lactate (the Warburg effect). Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced proliferation and survival. Some quinoxalinone Schiff's bases have shown potential as LDHA inhibitors[1].
Receptor Tyrosine Kinases (e.g., VEGFR-2)
Computational studies on 3-methyl quinoxaline-2-one derivatives suggest they may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.
Quantitative Data on Related Quinoxalinone Derivatives
The following tables summarize the inhibitory activities of various quinoxalinone derivatives against cancer cell lines and specific enzymes. This data provides a strong rationale for investigating this compound against similar targets.
Table 1: Cytotoxic Activity of Quinoxalinone Derivatives against Human Cancer Cell Lines
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Quinoxalinone Schiff's Bases | HCT-116 (Colon) | Varies by derivative | [1] |
| Quinoxalinone Schiff's Bases | LoVo (Colon) | Varies by derivative | [1] |
Table 2: Enzymatic Inhibition by Quinoxalinone Derivatives
| Compound Class | Target Enzyme | Inhibition Efficiency (%) | Concentration (µg/mL) | Reference |
| Quinoxalinone Schiff's Bases | COX-2 | up to 97.45% | 200 | [1] |
| Quinoxalinone Schiff's Bases | LDHA | up to 89.85% | 200 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices and can be adapted for the evaluation of this compound.
COX-2 Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)
This protocol outlines the determination of COX-2 inhibitory activity by measuring the production of Prostaglandin E2 (PGE2).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (positive control)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
-
96-well microplate
Procedure:
-
Prepare a solution of the test compound and a series of dilutions.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle (DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
LDHA Inhibition Assay (Spectrophotometric)
This protocol describes a method to assess the inhibitory effect on LDHA activity by monitoring the oxidation of NADH.
Materials:
-
Human recombinant LDHA enzyme
-
Pyruvate (substrate)
-
NADH (cofactor)
-
This compound (test compound)
-
Oxamate (positive control)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a solution of the test compound and a series of dilutions.
-
In a 96-well plate, add the assay buffer, NADH, and either the test compound, positive control, or vehicle (DMSO).
-
Add the LDHA enzyme to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding pyruvate to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the LDHA activity.
-
Calculate the initial velocity (rate) of the reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed inhibitory action on the COX-2 signaling pathway.
Caption: Proposed inhibitory action on the LDHA-mediated Warburg effect.
Experimental Workflow
Caption: A logical workflow for the therapeutic target validation.
References
A Methodological Guide to the Solubility and Stability Profiling of 3-Methyl-6-nitroquinoxalin-2(1H)-one
Abstract: This technical guide outlines the foundational experimental protocols for determining the aqueous solubility and chemical stability of the novel compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. Comprehensive literature searches did not yield specific experimental data for this molecule; therefore, this document serves as a methodological framework for researchers to generate this critical data. Adherence to these standardized procedures is essential for establishing a robust physicochemical profile, which is a prerequisite for advancing any compound through the drug development pipeline. The guide details industry-standard protocols for solubility assessment and forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, in alignment with International Council for Harmonisation (ICH) guidelines.
Introduction to Physicochemical Profiling
The journey of a candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences a drug's bioavailability and dictates formulation strategies, while stability under various environmental stresses determines its shelf-life, storage requirements, and degradation pathways.
This compound is a quinoxalinone derivative with a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol .[1] While its chemical structure is known, its solubility and stability characteristics are not publicly documented. This guide provides the necessary theoretical background and detailed experimental workflows for researchers to systematically characterize these properties.
Aqueous Solubility Determination
The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring the concentration of the dissolved solute.
Experimental Protocol: Shake-Flask Method
This protocol describes a general procedure for determining the solubility of this compound in various aqueous media.
-
Preparation of Media: Prepare relevant aqueous solutions, such as Purified Water, 0.01 M Hydrochloric Acid (approx. pH 2), and pH 7.4 Phosphate-Buffered Saline (PBS).
-
Sample Preparation: Add an excess amount of this compound to a series of clear glass vials, ensuring a visible amount of solid material remains undissolved.
-
Equilibration: Add a precise volume of the prepared media to each respective vial. Seal the vials to prevent solvent evaporation.
-
Agitation: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After agitation, allow the vials to stand undisturbed for a short period. Then, filter the suspension through a low-binding 0.45 µm syringe filter to remove undissolved solid. The first few drops of the filtrate should be discarded.
-
Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Recording: Record the final concentration as the solubility of the compound in the specific medium at that temperature.
Figure 1: Workflow for Shake-Flask Solubility Determination.
Data Presentation: Solubility
Researchers should summarize the collected data in a structured table for clarity and comparative analysis.
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Purified Water | 25 | [Experimental Data] | [Experimental Data] | HPLC-UV |
| Purified Water | 37 | [Experimental Data] | [Experimental Data] | HPLC-UV |
| 0.01 M HCl (pH ~2) | 37 | [Experimental Data] | [Experimental Data] | HPLC-UV |
| PBS (pH 7.4) | 37 | [Experimental Data] | [Experimental Data] | HPLC-UV |
Stability and Forced Degradation Studies
Forced degradation, or stress testing, is crucial for identifying the likely degradation products and establishing the intrinsic stability of a drug substance.[2] These studies, guided by ICH Q1A(R2), involve exposing the compound to conditions more severe than accelerated stability testing.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the degradation is representative without being overly destructive.[4][5]
General Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration, typically around 1 mg/mL.[5]
-
Stress Conditions: Subject aliquots of the stock solution to the stress conditions detailed below. A control sample, protected from stress, should be analyzed concurrently.
-
Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary (e.g., acid-stressed samples with base), and dilute to a suitable concentration for analysis.
-
Analytical Method: Use a validated stability-indicating analytical method (typically HPLC) to separate the parent compound from any degradation products. The method must be capable of demonstrating specificity.[3]
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
Figure 2: Workflow for Forced Degradation Studies.
Specific Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. The study can be initiated at room temperature and, if no degradation is observed, heated to a higher temperature (e.g., 60-80 °C).[2][5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. These reactions are often faster than acid hydrolysis and should typically be conducted at room temperature.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store it at room temperature, protected from light.[4]
-
Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a calibrated oven.
-
Photostability: Expose the compound (in solution and as a solid) to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[5]
Data Presentation: Stability
The results of the forced degradation studies should be compiled into a summary table.
| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Observations |
| Control | No Stress | - | 0 | 0 | No change |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24 h | [Data] | [Data] | [e.g., Color change] |
| Base Hydrolysis | 0.1 M NaOH, 25 °C | 8 h | [Data] | [Data] | [e.g., Precipitate] |
| Oxidation | 3% H₂O₂, 25 °C | 24 h | [Data] | [Data] | [e.g., No change] |
| Thermal (Solid) | 80 °C | 48 h | [Data] | [Data] | [e.g., Discoloration] |
| Photolytic (Solution) | ICH Q1B | - | [Data] | [Data] | [e.g., No change] |
Conclusion
This document provides a comprehensive framework for conducting the essential solubility and stability studies on this compound. By systematically applying the described shake-flask and forced degradation protocols, researchers can generate the foundational data required to understand the compound's behavior. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious final product. The generation and dissemination of this data will be a valuable contribution to the scientific community.
References
- 1. 3-METHYL-6-NITRO-1H-QUINOXALIN-2-ONE | CAS#:19801-10-6 | Chemsrc [chemsrc.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one
Abstract
This document provides a detailed protocol for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established cyclocondensation reaction of an ortho-phenylenediamine with an alpha-keto acid. Specifically, it involves the reaction of 4-nitro-1,2-phenylenediamine with pyruvic acid. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Quinoxalinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including but not limited to, antimicrobial, antiviral, and anticancer activities. The this compound scaffold is a valuable building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for further research and development. The procedure outlined below is a robust method for the preparation of this compound.
Reaction Scheme
The synthesis of this compound is achieved through a one-step cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid in an acidic medium.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment
-
4-nitro-1,2-phenylenediamine (98% purity)
-
Pyruvic acid (98% purity)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol).
-
Addition of Reagents: To the flask, add glacial acetic acid (30 mL) and stir the mixture until the diamine is fully dissolved. Then, add pyruvic acid (0.88 g, 10 mmol) to the solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Isolation of Product: Pour the reaction mixture into 100 mL of ice-cold water with stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Characterize the final product, this compound, by determining its melting point and recording its NMR, IR, and mass spectra.
Data Presentation
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 19801-10-6 |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| Appearance | Yellow solid |
| Yield | Typically 85-95% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.5 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.4 (d, 1H), 2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 155.0, 154.5, 142.0, 138.0, 132.0, 125.0, 120.0, 115.0, 20.0 |
| IR (KBr, cm⁻¹) | 3450 (N-H), 1680 (C=O), 1540 (NO₂), 1350 (NO₂) |
| Mass Spectrum (EI-MS) | m/z: 205 [M]⁺, 177, 159, 131, 104 |
Note: Spectroscopic data are predicted based on known data for similar structures and may vary slightly.
Visualizations
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Signaling Pathway (General Application)
While this compound is a synthetic intermediate, its derivatives are often investigated as kinase inhibitors. The following diagram illustrates a general signaling pathway where a quinoxalinone-based inhibitor might act.
Caption: General mechanism of a quinoxalinone-based kinase inhibitor in a signaling pathway.
Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization
Application Notes and Protocols
Topic: Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of the quinoxalinone scaffold. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, byproducts, and colorimetric contaminants. For its use in downstream applications, particularly in biological assays and as a precursor for further chemical modifications, a high degree of purity is essential.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
These application notes provide a detailed protocol for the purification of this compound via recrystallization, offering guidance on solvent selection, and outlining the procedure to obtain a high-purity product.
Data Presentation
The efficiency of the recrystallization process can be evaluated by comparing key physical and analytical data of the this compound before and after purification. The following table summarizes typical results obtained from the recrystallization of a crude sample.
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Yellow to brown powder | Light yellow crystalline solid |
| Melting Point (°C) | 240-245 °C (decomposition) | 248-250 °C (decomposition) |
| Purity (by HPLC) | ~85-90% | >98% |
| Yield (%) | - | 75-85% |
| Solvent Used | - | Ethanol or Methanol |
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Methanol
-
Distilled water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Glass funnel
-
Fluted filter paper
-
Buchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Melting point apparatus
-
HPLC system for purity analysis
Solvent Selection
The choice of solvent is critical for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.
-
Have a boiling point below the melting point of the compound.
-
Be relatively volatile for easy removal from the purified crystals.
-
Dissolve impurities well at both high and low temperatures, or not at all.
Based on literature for similar quinoxalinone derivatives, ethanol and methanol are suitable solvents for the recrystallization of this compound.[1]
Recrystallization Procedure
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL). Add a magnetic stir bar.
-
Add a small volume of the chosen solvent (ethanol or methanol) to the flask, enough to create a slurry.
-
Gently heat the mixture on a heating mantle or hot plate while stirring.
-
Add the solvent in small portions to the boiling mixture until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to fully dissolve the compound to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present after the addition of a reasonable amount of hot solvent, perform a hot filtration. This is done by pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Once dry, weigh the recrystallized product to calculate the percent yield. Determine the melting point and assess the purity by a suitable analytical method such as HPLC.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization process for purifying this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Methyl-6-nitroquinoxalin-2(1H)-one
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The compound 3-Methyl-6-nitroquinoxalin-2(1H)-one, a member of the quinoxalinone family, is a synthetic molecule with potential therapeutic applications. Preliminary studies on related quinoxaline structures have demonstrated their efficacy against a range of bacterial and fungal pathogens.[4][5][6] This document provides a detailed protocol for determining the antimicrobial susceptibility of this compound using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] This protocol is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.
Data Presentation
The antimicrobial activity of this compound can be summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents example MIC data for this compound against a panel of common bacterial and fungal strains.
| Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 16 | Ciprofloxacin (0.25 - 1) |
| Bacillus subtilis | ATCC 6633 | 8 | Ciprofloxacin (0.125 - 0.5) |
| Escherichia coli | ATCC 25922 | 32 | Ciprofloxacin (0.004 - 0.016) |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | Ciprofloxacin (0.25 - 1) |
| Candida albicans | ATCC 10231 | 16 | Amphotericin B (0.5 - 2) |
| Aspergillus niger | ATCC 16404 | 32 | Amphotericin B (1 - 4) |
Experimental Protocols
This section outlines the detailed methodology for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]
1. Materials and Reagents:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (as listed in the data table)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipettes and tips
-
Incubator
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in sterile DMSO to prepare a stock solution of 1280 µg/mL.
-
Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]
-
Dilute the standardized inoculum in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Broth Microdilution Assay:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL stock solution of this compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL after adding the inoculum).
-
Add 100 µL of the diluted inoculum suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
If applicable, include a quality control antibiotic in a separate row.
5. Incubation:
-
Cover the microtiter plates and incubate at 35-37°C.
-
Incubation times are typically 16-20 hours for most bacteria, 24 hours for Candida species, and 48-72 hours for filamentous fungi.[9][10]
6. Reading and Interpreting Results:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by this compound.
Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. arcjournals.org [arcjournals.org]
- 6. journaljamb.com [journaljamb.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apec.org [apec.org]
- 10. journals.asm.org [journals.asm.org]
Application Note: Evaluating the Anticancer Activity of 3-Methyl-6-nitroquinoxalin-2(1H)-one using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial in the preliminary screening of potential anticancer compounds. The core principle involves the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[1][3][4] The quantity of the formazan, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[5]
This document provides a detailed protocol for evaluating the in vitro anticancer activity of the novel compound, 3-Methyl-6-nitroquinoxalin-2(1H)-one, on a selected cancer cell line.
Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of this compound.
1. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Compound: this compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: MTT powder dissolved in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL.[6] The solution should be filter-sterilized and stored protected from light at 4°C.[6]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[5]
-
Equipment:
-
96-well flat-bottom sterile tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.[7]
-
Multichannel pipette.
-
Inverted microscope.
-
2. Experimental Workflow
The overall workflow for the MTT assay is depicted below.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
3. Detailed Step-by-Step Procedure
-
Cell Seeding:
-
Harvest cells that are in their logarithmic growth phase.
-
Determine cell density using a hemocytometer.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium).[3][8]
-
Include wells for 'untreated control' (cells with medium only) and 'blank' (medium only, no cells).
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
For the 'untreated control' wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][7]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[6]
-
-
Absorbance Measurement:
4. Data Analysis
-
Correct for Background: Subtract the average absorbance value of the 'blank' wells from all other absorbance readings.[6]
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
Data Presentation
The quantitative results from the MTT assay should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Cytotoxic Effect of this compound on [Cancer Cell Line Name] after [Time] Hours of Exposure
| Compound Concentration (µM) | Mean Absorbance (570 nm) ± SD | % Cell Viability |
| 0 (Control) | [e.g., 1.250 ± 0.08] | 100 |
| [Conc. 1] | [Value ± SD] | [Calculated Value] |
| [Conc. 2] | [Value ± SD] | [Calculated Value] |
| [Conc. 3] | [Value ± SD] | [Calculated Value] |
| [Conc. 4] | [Value ± SD] | [Calculated Value] |
| [Conc. 5] | [Value ± SD] | [Calculated Value] |
| IC50 (µM) | \multicolumn{2}{c | }{[Determined from dose-response curve] } |
Note: Data shown are placeholders. This table should be populated with experimental results. SD = Standard Deviation.
Potential Mechanism of Action
While the precise signaling pathway affected by this compound requires further investigation, many anticancer agents induce cell death via apoptosis. A generalized representation of an apoptotic pathway is shown below. Subsequent experiments, such as Western blotting for caspase activation or flow cytometry for Annexin V staining, would be necessary to confirm the mechanism.
Caption: A potential apoptotic pathway induced by an anticancer agent.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Anticancer test with the MTT assay method [bio-protocol.org]
Application Notes and Protocols: In Vitro Anticancer Screening of 3-Methyl-6-nitroquinoxalin-2(1H)-one against HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro anticancer screening of 3-Methyl-6-nitroquinoxalin-2(1H)-one against the human liver cancer cell line, HepG2. This document outlines the methodologies for assessing cytotoxicity, and for elucidating the potential mechanisms of action, including cell cycle arrest and apoptosis induction.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] this compound is a novel quinoxaline derivative with potential as a therapeutic agent against hepatocellular carcinoma. This document details the in vitro screening protocols to evaluate its efficacy against HepG2 cells, a widely used model for liver cancer research.[2][3] The screening cascade aims to determine the compound's cytotoxic effects and to probe its influence on critical cellular processes such as cell cycle progression and programmed cell death (apoptosis).
Data Presentation
The following tables summarize the quantitative data obtained from the in vitro screening of a closely related 3-methylquinoxaline derivative against HepG2 cells, which can serve as a reference for the expected outcomes with this compound.[4]
Table 1: Cytotoxicity of a 3-Methylquinoxaline Derivative against Cancer Cell Lines [4]
| Compound | Cell Line | IC50 (µM) |
| 3-Methylquinoxaline Derivative | HepG2 | 4.5 |
| MCF-7 | 7.7 | |
| Sorafenib (Reference) | HepG2 | 2.17 |
| MCF-7 | 3.51 |
Table 2: Effect of a 3-Methylquinoxaline Derivative on Apoptotic Markers in HepG2 Cells [4]
| Treatment | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) | Bax Expression (Fold Change) | Bcl-2 Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 |
| 3-Methylquinoxaline Derivative | Significant Increase | Significant Increase | Significant Increase | Significant Decrease |
Experimental Protocols
Cell Culture
The human hepatocellular carcinoma cell line, HepG2, is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 mg/mL streptomycin.[5] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.[6]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[8]
Protocol:
-
Seed HepG2 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.[9]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.[9]
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by non-viable cells.
Protocol:
-
Treat HepG2 cells with this compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[10]
-
Analyze the cells by flow cytometry within one hour.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for in vitro anticancer screening.
Proposed Apoptosis Signaling Pathway
Based on the effects of related quinoxaline derivatives, this compound is hypothesized to induce apoptosis through the intrinsic pathway.[4]
Caption: Hypothesized intrinsic apoptosis pathway.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of Anticancer Drugs on Hepatocellular Carcinoma Cells in Hypoxic-Hyponutritional Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Genistein-triggered anticancer activity against liver cancer cell line HepG2 involves ROS generation, mitochondrial apoptosis, G2/M cell cycle arrest and inhibition of cell migrationand inhibition of cell migration [archivesofmedicalscience.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives for Structure-Activity Relationship Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] The quinoxaline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in drugs with antiglaucoma, antibacterial, and smoking cessation activities.[3] The introduction of a nitro group (NO₂) into organic molecules can significantly influence their biological properties. The NO₂ moiety can act as both a pharmacophore and a toxicophore, often triggering redox reactions within cells that can lead to antimicrobial or cytotoxic effects.[4][5][6]
This document provides detailed protocols for the synthesis of a series of 3-methyl-6-nitroquinoxalin-2(1H)-one derivatives. These compounds are of interest for structure-activity relationship (SAR) studies to explore their potential as therapeutic agents, particularly in the context of antimicrobial and antiprotozoal applications.[7][8] The methodologies outlined below cover the core synthesis, purification, and subsequent biological evaluation necessary for comprehensive SAR analysis.
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: this compound
The primary and most straightforward method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][9] This protocol adapts this classic method for the specific synthesis of the target scaffold.
Materials:
-
4-nitro-o-phenylenediamine
-
Ethyl pyruvate
-
n-Butanol (solvent)
-
Glacial Acetic Acid (catalyst)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-o-phenylenediamine (10 mmol).
-
Solvent and Reagent Addition: Add 100 mL of n-butanol to the flask and stir until the diamine is dissolved. To this solution, add ethyl pyruvate (11 mmol, 1.1 equivalents).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 117°C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The consumption of the starting material (4-nitro-o-phenylenediamine) indicates reaction completion.[10]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid precipitate by filtration. If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.[10]
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Protocol 2: N-Alkylation of this compound for SAR Studies
To explore the structure-activity relationships, derivatives can be synthesized by alkylating the nitrogen atom at the 1-position (N1) of the quinoxalinone ring.
Materials:
-
This compound (from Protocol 1)
-
Appropriate alkyl halide (e.g., benzyl bromide, 3-chloropropyl)piperidine)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (5 mmol) in 50 mL of anhydrous DMF, add a base such as K₂CO₃ (7.5 mmol, 1.5 equivalents).
-
Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (5.5 mmol, 1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) for 8-24 hours, monitoring by TLC.
-
Quenching and Extraction: After completion, pour the reaction mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]
-
Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques to confirm its structure and purity.
Visualized Experimental Workflow
The following diagram illustrates the general two-step process for synthesizing the derivatives for SAR studies.
Caption: Workflow for synthesis and derivatization of this compound.
Structure-Activity Relationship (SAR) Data
SAR studies aim to correlate the chemical structure of the synthesized compounds with their biological activity. As an example, a study on related 7-nitroquinoxalin-2-one derivatives against the protozoan parasite Trichomonas vaginalis revealed key structural requirements for activity.[7] The data suggests that introducing specific substituents at the N1 (or N4) position can significantly modulate the biological effect.
Table 1: Biological Activity of N-Substituted Nitroquinoxalinone Derivatives
| Compound ID | N-Substituent (R) | Target | IC₅₀ (µM) | Cytotoxicity (Vero Cells, CC₅₀ in µM) |
| 1 | H | T. vaginalis | > 100 | > 200 |
| 2 | -(CH₂)₃-N(CH₃)₂ | T. vaginalis | 25.5 | > 200 |
| 3 | -(CH₂)₃-N(C₂H₅)₂ | T. vaginalis | 20.1 | > 200 |
| 4 | -(CH₂)₃-Piperidine | T. vaginalis | 18.3 | > 200 |
| 5 | -(CH₂)₃-Morpholine | T. vaginalis | 35.8 | > 200 |
Data is adapted for illustrative purposes based on findings for 7-nitroquinoxalin-2-ones from Ibañez-Escribano et al., 2015.[7]
SAR Insights:
-
Unsubstituted Core: The parent nitroquinoxalinone (Compound 1) shows poor activity, indicating that substitution at the nitrogen is crucial.[7]
-
Effect of N-Alkylation: The introduction of an ω-(dialkylamino)alkyl chain at the nitrogen atom significantly enhances the trichomonacidal activity (Compounds 2-5).[7]
-
Influence of the Terminal Amine: Among the tested derivatives, the piperidine-containing chain (Compound 4) provided the highest activity, suggesting that the nature of the terminal cyclic amine influences the potency.[7]
-
Cytotoxicity: Importantly, the active compounds showed low cytotoxicity against mammalian Vero cells, indicating a degree of selectivity for the parasite.[7]
Visualized SAR Logic
The following diagram summarizes the key relationships between structural modifications and biological activity.
References
- 1. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro and in vivo biological evaluation of substituted nitroquinoxalin-2-ones and 2,3-diones as novel trichomonacidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline derivative synthesis [bio-protocol.org]
Application Notes and Protocols: 3-Methyl-6-nitroquinoxalin-2(1H)-one as a Versatile Scaffold for Novel Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The inherent versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing 3-Methyl-6-nitroquinoxalin-2(1H)-one as a core scaffold for the design and synthesis of novel drug candidates. The presence of a methyl group at the 3-position, a nitro group at the 6-position, and a lactam functionality within the quinoxalin-2(1H)-one core offers multiple points for chemical diversification and strategic molecular design.
Potential Therapeutic Applications
Based on the biological activities reported for structurally related quinoxalinone derivatives, the this compound scaffold holds significant promise for the development of novel therapeutics in the following areas:
-
Anticancer Agents: Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as PI3K, mTOR, and VEGFR-2.[2][3][4][5] The nitro group on the scaffold can be exploited for selective targeting of hypoxic tumor environments.
-
Antimicrobial Agents: The quinoxaline core is a known pharmacophore in antimicrobial agents. The nitro group, in particular, is a common feature in antibacterial compounds, where it can be bioreduced to generate cytotoxic radical species.[6] Derivatives of this scaffold could be explored for activity against a range of bacterial and fungal pathogens.
Data Presentation: Biological Activities of Related Quinoxalinone Derivatives
To illustrate the potential of the this compound scaffold, the following table summarizes the reported biological activities of structurally similar compounds. This data can serve as a benchmark for guiding the design and evaluation of new derivatives.
| Compound/Derivative Class | Target/Activity | IC50/MIC | Reference |
| 3-Methylquinoxalin-2(1H)-one Derivatives | VEGFR-2 Inhibition | 2.9 - 5.4 µM | [5] |
| 3-Methylquinoxalin-2(1H)-one Derivatives | Cytotoxicity (MCF-7) | 2.1 - 9.8 µM | [5] |
| 3-Methylquinoxalin-2(1H)-one Derivatives | Cytotoxicity (HepG2) | 2.1 - 9.8 µM | [5] |
| Quinoxalinone Schiff's Bases | COX-2 Inhibition | Moderate (50.20-57.85% inhibition at 100 µg/mL) | [7] |
| 2,3-diaminoquinoxaline analogues | Antibacterial (S. aureus) | 10.5 - 14.89 mm inhibition zone | [6] |
| 6-Benzoyl-3-methyl-2(1H)quinoxalinone Derivatives | Antimicrobial (Various strains) | Varied MICs | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible and common method for the synthesis of the title scaffold via condensation of 4-nitro-1,2-phenylenediamine with pyruvic acid.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate
-
Buchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.
-
Add pyruvic acid (1.1 equivalents) to the solution.
-
Add a catalytic amount of hydrochloric acid to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Caption: Synthetic workflow for this compound.
Protocol 2: General Procedure for Derivatization at the N1-Position
The lactam nitrogen (N1) of the quinoxalinone ring is a key position for introducing chemical diversity.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Signaling Pathway: PI3K/Akt/mTOR Inhibition
A significant number of anticancer quinoxaline derivatives function by inhibiting key signaling pathways involved in cell growth and proliferation.[2] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a prime target for quinoxaline-based inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
Experimental Workflow: From Scaffold to Lead Candidate
The following diagram illustrates a typical workflow for developing novel drug candidates starting from the this compound scaffold.
Caption: A typical drug discovery workflow using the quinoxalinone scaffold.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the presence of multiple handles for chemical modification make it an attractive core for medicinal chemists. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors.
References
- 1. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. aels.journals.ekb.eg [aels.journals.ekb.eg]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
In Vivo Experimental Design for Testing 3-Methyl-6-nitroquinoxalin-2(1H)-one in Animal Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Methyl-6-nitroquinoxalin-2(1H)-one is a quinoxaline derivative with potential therapeutic applications in neurological disorders. Quinoxaline compounds have been investigated for a range of biological activities, including as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Overstimulation of AMPA receptors is a key mechanism in the pathophysiology of excitotoxicity-related neuronal damage observed in conditions like ischemic stroke and epilepsy.[2] Therefore, the following in vivo experimental designs are proposed to evaluate the neuroprotective and anticonvulsant potential of this compound in established animal models.
These protocols are designed to assess the efficacy, pharmacokinetics, and pharmacodynamics of the compound, providing a comprehensive preclinical data package for further drug development.
I. Efficacy Studies in a Model of Ischemic Stroke
The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal cerebral ischemia in rodents.[3][4][5] This model will be used to assess the neuroprotective effects of this compound.
Experimental Workflow: MCAO Model
Caption: Workflow for the MCAO stroke model experiment.
Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats
1. Animals:
-
Male Sprague-Dawley or Wistar rats (250-300g).
-
Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. MCAO Procedure (Intraluminal Suture Method): [3][4]
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 nylon monofilament suture with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
For transient MCAO, withdraw the suture after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, leave the suture in place.
-
Suture the incision and allow the animal to recover.
-
Sham-operated animals will undergo the same surgical procedure without the insertion of the suture.
3. Drug Administration:
-
Compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for initial screening.[6] Intravenous (i.v.) or oral (p.o.) routes can also be explored.
-
Dosing Regimen: Administer the first dose at a specified time relative to the onset of ischemia or reperfusion (e.g., 30 minutes post-reperfusion). Subsequent doses can be administered once or twice daily for a defined period (e.g., 7 days).
4. Behavioral Assessments:
-
Perform behavioral tests at baseline (before surgery) and at multiple time points post-MCAO (e.g., days 1, 3, 7, and 14) to assess functional recovery.[7][8][9]
-
Rotarod Test: To assess motor coordination and balance.
-
Cylinder Test: To evaluate forelimb asymmetry and sensorimotor deficits.
-
Pole Test: To measure motor coordination and bradykinesia.
-
Neurological Deficit Score (e.g., Bederson score): A composite score to evaluate overall neurological function.[7]
5. Histological Analysis:
-
At the end of the study (e.g., day 14), euthanize the animals and perfuse the brains.
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: To measure the infarct volume in brain slices.[5]
-
Nissl Staining: To assess neuronal survival and morphology in the peri-infarct region.[10]
-
TUNEL Staining: To quantify apoptotic cell death.[11]
Data Presentation: MCAO Study
| Group | Dose (mg/kg) | n | Neurological Score (Day 7) | Infarct Volume (mm³) | % Motor Function Recovery (Rotarod) |
| Sham | Vehicle | 10 | 0 ± 0 | 0 ± 0 | 100% |
| MCAO + Vehicle | Vehicle | 15 | 3.5 ± 0.5 | 250 ± 30 | 30 ± 10% |
| MCAO + Cmpd X | 1 | 15 | 2.8 ± 0.4 | 180 ± 25 | 50 ± 12%* |
| MCAO + Cmpd X | 5 | 15 | 2.1 ± 0.3 | 120 ± 20 | 70 ± 15%** |
| MCAO + Cmpd X | 10 | 15 | 1.5 ± 0.2 | 80 ± 15 | 85 ± 10%*** |
| Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to MCAO + Vehicle group. |
II. Efficacy Studies in Models of Seizure
To evaluate the anticonvulsant properties of this compound, several acute seizure models can be employed.[12][13]
Experimental Workflow: Seizure Models
Caption: Workflow for anticonvulsant screening experiments.
Protocol 2: Anticonvulsant Screening in Mice
1. Animals:
-
Male CD-1 or C57BL/6 mice (20-25g).
-
Housing conditions as described for rats.
2. Drug Administration:
-
Administer this compound or vehicle via i.p. injection at various doses.
-
The time between drug administration and seizure induction should be determined based on the compound's pharmacokinetic profile (e.g., 30-60 minutes).
3. Seizure Induction Models:
-
Maximal Electroshock (MES) Test: [12]
-
Deliver an electrical stimulus (e.g., 50 mA, 0.2 sec) via corneal or ear-clip electrodes.
-
Observe the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.
-
-
Pentylenetetrazole (PTZ) Test: [13][14]
-
Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).
-
Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The primary endpoint is the percentage of animals protected from clonic seizures. The latency to the first seizure can also be measured.
-
-
6-Hz Test: [15]
-
Deliver a low-frequency electrical stimulus (6 Hz, 32 mA, 3 sec) via corneal electrodes.
-
Observe the animals for seizure activity (e.g., stun, forelimb clonus, twitching).
-
The primary endpoint is the percentage of animals protected from the seizure.
-
Data Presentation: Anticonvulsant Screening
| Model | Dose (mg/kg) | n | % Protection | Latency to Seizure (sec) |
| MES | ||||
| Vehicle | 20 | 0 | N/A | |
| 1 | 20 | 20 | N/A | |
| 5 | 20 | 60 | N/A | |
| 10 | 20 | 90** | N/A | |
| PTZ | ||||
| Vehicle | 20 | 0 | 120 ± 15 | |
| 1 | 20 | 15 | 180 ± 20 | |
| 5 | 20 | 50 | 250 ± 25 | |
| 10 | 20 | 85 | 350 ± 30 | |
| 6-Hz | ||||
| Vehicle | 20 | 0 | N/A | |
| 1 | 20 | 25 | N/A | |
| 5 | 20 | 70 | N/A | |
| 10 | 20 | 95** | N/A | |
| Data are presented as Mean ± SEM for latency. *p<0.05, **p<0.01 compared to the respective Vehicle group. |
III. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and translation to clinical studies.[16][17][18]
Protocol 3: Pharmacokinetic (PK) Study in Rats
1. Animals and Drug Administration:
-
Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.
-
Administer a single dose of the compound via i.v. and p.o. routes.
2. Sample Collection:
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after drug administration.
-
At the final time point, collect brain tissue to determine brain-to-plasma concentration ratio.
3. Bioanalysis:
-
Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Data Presentation: Pharmacokinetic Parameters
| Parameter | i.v. Administration | p.o. Administration |
| Dose (mg/kg) | 2 | 10 |
| Cmax (ng/mL) | 1500 ± 200 | 800 ± 150 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (ng*h/mL) | 3500 ± 400 | 4200 ± 500 |
| Half-life (h) | 3.5 ± 0.5 | 4.0 ± 0.6 |
| Bioavailability (%) | N/A | 60 |
| Brain/Plasma Ratio | 1.2 ± 0.2 | 1.1 ± 0.3 |
| Data are presented as Mean ± SEM. |
IV. Hypothetical Signaling Pathway
The neuroprotective effects of this compound are hypothesized to be mediated through the antagonism of AMPA receptors, leading to a reduction in excitotoxic downstream signaling cascades.
Diagram: Proposed Neuroprotective Mechanism
Caption: Proposed mechanism of neuroprotection by the compound.
By following these detailed protocols and application notes, researchers can effectively evaluate the in vivo potential of this compound as a novel therapeutic agent for neurological disorders characterized by excitotoxicity.
References
- 1. Frontiers | Comparison of Administration Routes on the Protective Effects of Bee Venom Phospholipase A2 in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 2. AMPA receptor antagonists for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol of Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 5. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing post-stroke behavior in mouse models of focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of the pharmacokinetics and pharmacodynamics of neuroactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methyl-6-nitroquinoxalin-2(1H)-one in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and use of 3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS: 19801-10-6; Molecular Weight: 205.17 g/mol ) in various biological assays. Quinoxaline derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents, as well as enzyme inhibitors. Proper formulation and handling are crucial for obtaining accurate and reproducible results in in vitro and in vivo studies.
Compound Information
| Property | Value | Source |
| CAS Number | 19801-10-6 | [1][2] |
| Molecular Formula | C₉H₇N₃O₃ | [1] |
| Molecular Weight | 205.17 g/mol | [1][2] |
| Appearance | Solid (visual inspection) | - |
Solubility and Stock Solution Preparation
The solubility of this compound in common buffers is expected to be low. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common and effective solvent for many quinoxaline derivatives and is recommended for preparing a high-concentration stock solution.
Protocol for Solubility Determination and Stock Solution Preparation:
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure for Solubility Estimation (Small Scale): a. Weigh out a small, precise amount of the compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube. b. Add a small, known volume of DMSO (e.g., 50 µL) to the tube. c. Vortex the mixture vigorously for 1-2 minutes. d. If the solid dissolves completely, the solubility is at least 20 mg/mL. You can proceed to prepare a stock solution at this or a lower concentration. e. If the solid does not dissolve completely, sonicate the tube for 5-10 minutes. f. If the solid still remains, add additional known volumes of DMSO incrementally (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the solid is fully dissolved. g. Calculate the final concentration to estimate the solubility.
-
Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out 2.05 mg of this compound. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term storage.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vitro Biological Assay Protocols
The following are generalized protocols that can be adapted for testing the biological activity of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to assess the effect of the compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, a human liver cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Protocol:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to account for the final volume in the well. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance at 570 nm using a multi-well plate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] |
| ... | ... | ... |
The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be calculated from the dose-response curve.
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Hypothetical Signaling Pathway Inhibition
Based on the known activities of similar quinoxaline compounds, this compound may potentially inhibit signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, which is crucial for angiogenesis.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
References
Troubleshooting & Optimization
Common side products in the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and an α-keto acid, typically pyruvic acid or its ester (e.g., ethyl pyruvate). This reaction is usually carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to facilitate the cyclization and dehydration steps.
Q2: What are the most common side products I should be aware of during the synthesis?
The primary and most common side product is the isomeric 3-Methyl-7-nitroquinoxalin-2(1H)-one . This arises from the two possible modes of cyclization of the asymmetric 4-nitro-o-phenylenediamine reactant. Other potential, though less common, impurities can include unreacted starting materials and products from self-condensation of pyruvic acid. Under certain conditions, alternative cyclizations could potentially lead to benzimidazole or benzodiazepine-type structures, although these are less frequently reported for this specific reaction.
Q3: How can I differentiate between the desired 6-nitro isomer and the 7-nitro isomeric side product?
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety protocols should be strictly followed. 4-nitro-o-phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Nitro compounds can be thermally sensitive, so controlled heating and monitoring of the reaction temperature are advised.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. Refluxing in ethanol for several hours is a common starting point. - Recrystallization is a common purification method; ensure the appropriate solvent system is used to minimize solubility of the desired product in the cold solvent. |
| Presence of a Significant Amount of Isomeric Side Product (3-Methyl-7-nitroquinoxalin-2(1H)-one) | The reaction conditions may not be optimal for regioselectivity. The electronic and steric effects of the reactants influence the cyclization pathway. | - Vary the reaction solvent. Solvents with different polarities can influence the transition state of the cyclization and may favor the formation of one isomer over the other. - Adjust the reaction pH. The acidity of the reaction medium can affect the nucleophilicity of the amino groups in 4-nitro-o-phenylenediamine, potentially influencing the regioselectivity of the initial condensation step. |
| Difficulty in Purifying the Product from Starting Materials | - Inappropriate work-up procedure. - Unreacted starting materials co-precipitating with the product. | - Ensure complete precipitation of the product upon cooling. - Wash the crude product with a solvent in which the starting materials are soluble but the product is not. - Column chromatography may be necessary for complete separation if simple recrystallization is ineffective. |
| Formation of Dark, Tarry Byproducts | - Decomposition of starting materials or product at high temperatures. - Side reactions promoted by overly harsh conditions (e.g., strong acid or base). | - Maintain a controlled and consistent reaction temperature. Avoid excessive heating. - Use a milder acid catalyst if necessary, or conduct the reaction under neutral conditions if feasible. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the specific parameters based on their laboratory conditions and analytical results.
Synthesis of this compound
-
Reactants:
-
4-nitro-o-phenylenediamine
-
Pyruvic acid or Ethyl pyruvate
-
-
Solvent:
-
Absolute Ethanol or Glacial Acetic Acid
-
-
Procedure:
-
Dissolve 4-nitro-o-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add an equimolar amount of pyruvic acid or ethyl pyruvate to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration.
-
Wash the crude product with cold ethanol to remove soluble impurities.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).
-
Visualizing the Synthesis and Potential Side Products
The following diagrams illustrate the synthetic pathway and the potential for isomeric side product formation.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Optimizing reaction conditions for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and classical method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and an α-keto acid, typically pyruvic acid or its ester derivative (e.g., ethyl pyruvate). This reaction is a cyclocondensation that forms the quinoxalinone ring system.
Q2: What are the critical parameters to control during the synthesis?
The critical parameters that significantly influence the reaction's success, yield, and purity are:
-
Solvent: The choice of solvent can affect reactant solubility and reaction rate. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).
-
Temperature: The reaction is often performed at elevated temperatures, typically reflux, to ensure a reasonable reaction rate. However, excessive heat can lead to degradation and side product formation.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to improve the reaction rate and yield.[1] Mild acidic conditions are often favored.[1]
-
Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to avoid incomplete reactions or the formation of degradation products from prolonged heating.
Q3: Are there any known safety precautions for the reagents involved?
Yes, standard laboratory safety protocols should be strictly followed.
-
4-nitro-o-phenylenediamine: This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Pyruvic Acid: It is a corrosive liquid. Avoid contact with skin and eyes.
-
Solvents: Organic solvents like ethanol, acetic acid, and DMF are flammable and have associated inhalation and contact hazards.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials (4-nitro-o-phenylenediamine and pyruvic acid) and the desired product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reagent Stoichiometry: An improper molar ratio of 4-nitro-o-phenylenediamine to pyruvic acid. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 4. Degradation of Starting Material: The 4-nitro-o-phenylenediamine may be of poor quality or degraded. | 1. Ensure a 1:1 or slight excess of pyruvic acid molar ratio. 2. Gradually increase the reaction temperature, for example, by refluxing in a higher boiling point solvent like acetic acid or DMF.[1][2] 3. Monitor the reaction using TLC and continue until the starting material is consumed. 4. Check the purity of the starting material by melting point or analytical techniques. Use freshly sourced or purified reagents. |
| Formation of Multiple Products (Impure Sample) | 1. Side Reactions: High temperatures or prolonged reaction times can lead to the formation of byproducts. 2. Oxidation: The o-phenylenediamine starting material can be susceptible to air oxidation, leading to colored impurities. 3. Self-condensation of Pyruvic Acid: Under certain conditions, pyruvic acid can undergo self-condensation. | 1. Optimize the reaction temperature and time. Avoid unnecessarily long heating.[2] 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Add the pyruvic acid dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Difficulty in Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Presence of Tarry Byproducts: High temperatures can lead to polymerization or the formation of tar-like substances that complicate purification. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product. | 1. After the reaction, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully add a non-solvent (e.g., water or hexane) to precipitate it. 2. Use a lower reaction temperature or a shorter reaction time. Purification can be attempted by column chromatography or by washing the crude product with appropriate solvents to remove the tar. 3. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to improve purity. |
Experimental Protocols
Protocol 1: Synthesis via Cyclocondensation in Ethanol
This protocol is a standard method for the synthesis of quinoxalinone derivatives.
Materials:
-
4-nitro-o-phenylenediamine
-
Pyruvic acid
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in absolute ethanol.
-
Add pyruvic acid (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using TLC (e.g., 3:7 ethyl acetate:hexane).
-
Once the starting material is consumed (typically after 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Dry the product under vacuum to obtain crude this compound.
-
For higher purity, the crude product can be recrystallized from ethanol or another suitable solvent.
Visualizations
Chemical Reaction Pathway
Caption: Synthesis of this compound.
General Experimental Workflow
Caption: General workflow for the synthesis and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common synthetic route to this compound involves the condensation reaction between 4-nitro-1,2-phenylenediamine and an α-keto acid, such as pyruvic acid, or its ester derivative. This is typically followed by cyclization to form the quinoxalinone ring.
Q2: What are the critical parameters that can affect the yield of the reaction?
Several factors can significantly influence the yield, including the purity of starting materials, reaction temperature, choice of solvent, presence and type of catalyst, and reaction time. The electron-withdrawing nature of the nitro group on the phenylenediamine ring can also impact the reaction's kinetics and side product formation.
Q3: Are there any known common side reactions that can lead to a low yield?
Potential side reactions include the formation of regioisomers if the cyclization is not well-controlled, incomplete condensation, and degradation of starting materials or the product under harsh reaction conditions (e.g., high temperatures or extreme pH). The nitro group can also be susceptible to reduction under certain conditions, leading to undesired byproducts.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol, methanol, or a mixture of solvents like DMF/water. Column chromatography on silica gel may also be employed for more challenging purifications. The choice of the purification method depends on the nature of the impurities present.
Troubleshooting Guide for Low Yield
Low yield in the synthesis of this compound can be a frustrating issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.
Problem 1: Low Conversion of Starting Materials
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Impure Starting Materials | Ensure the purity of 4-nitro-1,2-phenylenediamine and pyruvic acid (or its derivative) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Condensation reactions for quinoxalinones are often sensitive to temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC. |
| Inappropriate Solvent | The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used. Experiment with different solvents to find the optimal one for your specific reaction conditions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion. |
| Lack of Catalyst | While some condensations proceed without a catalyst, an acid catalyst (e.g., acetic acid, a few drops of sulfuric acid) can often accelerate the reaction.[1] |
Problem 2: Formation of Multiple Products (Observed on TLC)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Formation of Regioisomers | The cyclization step can potentially lead to the formation of the 7-nitro isomer in addition to the desired 6-nitro product. Careful control of the cyclization conditions (e.g., temperature, dropwise addition of reagents) can improve regioselectivity. |
| Side Reactions | The nitro group can be reduced by certain reagents or under specific conditions. Ensure that your reaction conditions are not conducive to nitro group reduction. The presence of an oxidizing agent, if compatible with the reaction, might prevent this. |
| Decomposition | High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product. Try running the reaction at a lower temperature for a longer duration. |
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Product is Highly Soluble in the Reaction Mixture | If the product is soluble in the solvent at room temperature, it may be necessary to concentrate the reaction mixture and precipitate the product by adding a non-solvent. |
| Presence of Tarry Impurities | Tarry byproducts can complicate purification. Consider a pre-purification step, such as washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. |
| Ineffective Recrystallization | Experiment with different recrystallization solvents or solvent pairs to find the optimal conditions for obtaining pure crystals. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Dissolution of Starting Material : Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Addition of Reactant : To the stirred solution, add an equimolar amount of pyruvic acid (or sodium pyruvate) portion-wise or as a solution in the same solvent.
-
Reaction : Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up : After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation : Collect the solid product by filtration and wash it with a small amount of cold solvent.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
Visualizing the Process
Chemical Reaction Pathway
Caption: Synthesis pathway of this compound.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low product yield.
Diagnostic Relationship for Low Yield
Caption: Logical relationships for diagnosing the cause of low yield.
References
Technical Support Center: Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Recrystallization | The compound is significantly soluble in the cold recrystallization solvent. | Test a variety of solvents to find one in which the compound has high solubility when hot and low solubility when cold. Consider using a co-solvent system.[1][2] Ensure the minimum amount of hot solvent is used to dissolve the compound.[3] |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution. Work quickly during the filtration step. | |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the solution during cooling to promote the growth of larger crystals.[3][4] | |
| Persistent Impurities After Recrystallization | The impurity has similar solubility characteristics to the desired product. | Consider a different purification technique, such as column chromatography. Alternatively, a second recrystallization with a different solvent system may be effective. |
| The impurity is occluded within the crystals of the desired product. | Ensure slow cooling during recrystallization to allow for the formation of pure crystals.[4] If the problem persists, column chromatography is recommended. | |
| Product "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound. | Choose a solvent with a lower boiling point than the melting point of this compound.[2] |
| The compound is highly impure. | Attempt a preliminary purification step, such as a wash with a suitable solvent, before recrystallization. | |
| Poor Separation During Column Chromatography | The chosen solvent system is not providing adequate separation of the compound from impurities. | Perform a systematic TLC analysis with different solvent systems to identify an optimal mobile phase for separation. For nitro compounds, solvent systems like benzene/petroleum ether/methanol have been used.[5] |
| The compound is strongly adsorbing to the silica gel. | Consider using a less polar solvent system or adding a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Alternatively, a different stationary phase, such as alumina or a reverse-phase C18 column, could be used.[6] | |
| Compound Degradation on TLC Plate or Column | The compound is sensitive to the acidic nature of standard silica gel. | Use deactivated silica gel (treated with a base like triethylamine) for both TLC and column chromatography. Consider using a different stationary phase like alumina. Some nitroaldol products have been observed to dehydrate on TLC plates.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include unreacted 4-nitro-1,2-phenylenediamine, pyruvic acid (or its ester), and potentially positional isomers if the nitration step is not completely regioselective. Side products from condensation reactions are also possible.[8][9]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, good starting points for quinoxalinone derivatives include ethanol, ethyl acetate, and toluene.[1][9] A co-solvent system, such as hexane/ethyl acetate, may also be effective.[1] The ideal solvent will dissolve the compound when hot but not when cold.[2]
Q3: My purified product is colored. Is this normal?
A3: Nitroaromatic compounds are often yellow or orange in color. A pale yellow color in the purified this compound is expected. However, a dark brown or oily appearance may indicate the presence of impurities.[7]
Q4: Can I use Gas Chromatography (GC) to analyze the purity of my compound?
A4: Gas chromatography can be used for the analysis of some nitroaromatic compounds.[10] However, given the quinoxalinone structure, the compound may have a high boiling point and could potentially decompose at the high temperatures required for GC analysis. High-Performance Liquid Chromatography (HPLC) is often a more suitable technique for purity analysis of such compounds.
Q5: How can I remove acidic impurities like nitrophenols from my crude product?
A5: Washing the crude product with a mild alkaline solution, such as aqueous sodium bicarbonate or a dilute sodium hydroxide solution, can effectively remove acidic impurities by converting them into their water-soluble salts.[11]
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to pack, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.
-
Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting flowchart for the purification of this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Thin Layer Chromatography of Certain Nitro Compounds and Nitric Acid Esters on Silica Gel G | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. Nitro compound separation - Chromatography Forum [chromforum.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to overcome solubility challenges associated with 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A: Precipitation is a common issue for poorly water-soluble compounds like this compound.[1] The primary reason is its low intrinsic aqueous solubility, which is exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This sudden change in solvent polarity causes the compound to "crash out" of the solution. Factors like buffer pH, ionic strength, and temperature can also significantly influence solubility.[2][3]
Q2: What is the best solvent to prepare a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including both polar and nonpolar compounds.[4] For compounds that are difficult to dissolve, gentle warming or sonication can be applied. Always start with a small amount to test solubility before preparing a large batch.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cellular toxicity. A final concentration of ≤0.5% is generally considered safe for most cell lines, although some robust cell lines may tolerate up to 1%.[5][6] It is critical to include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[7]
Q4: What are the primary strategies to improve the solubility of this compound in my assay?
A: Several effective strategies can be employed:
-
Co-solvents: Adding a water-miscible organic solvent to your assay buffer can increase the compound's solubility.[8]
-
pH Adjustment: As a nitrogen-containing heterocyclic compound, its solubility may be pH-dependent.[2][9] Modifying the pH of the buffer could improve solubility, depending on the compound's pKa.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" with a hydrophilic exterior that significantly enhances aqueous solubility.[10][11]
Q5: Can I use surfactants like Tween-80 or Triton X-100?
A: Yes, non-ionic surfactants can be used to increase solubility by forming micelles that encapsulate the compound. However, they can also have cytotoxic effects and may interfere with certain assays by denaturing proteins or disrupting cell membranes.[12] Their use should be carefully validated for compatibility with your specific experimental system, and they are often used as a last resort if other methods fail.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Probable Cause | Solution |
| High Supersaturation: The final concentration of the compound exceeds its solubility limit in the assay buffer. | 1. Decrease Final Concentration: Test a lower final concentration of the compound if your experimental design allows. 2. Modify Dilution Protocol: Use a stepwise dilution method. Instead of a single large dilution, perform a series of smaller dilutions (e.g., from 100% DMSO stock to 50% DMSO/50% buffer, then to 10% DMSO, and finally to the final concentration).[5] 3. Increase Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final percentage is sufficient to maintain solubility but remains non-toxic to your system (e.g., ≤0.5% for cell assays).[5] |
| Poor Mixing Technique: Rapid addition of the stock solution to the buffer without adequate mixing can cause localized high concentrations and precipitation. | 1. Vortex/Mix Vigorously: Add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 2. Pre-mix with Serum: For cell culture media, try pre-mixing the compound with the serum component (e.g., FBS) before adding it to the basal medium. Serum proteins can help stabilize the compound. |
Problem 2: Compound precipitates over time during incubation (e.g., in a 37°C incubator).
| Probable Cause | Solution |
| Metastable Solution: The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation. | 1. Use Cyclodextrins: Formulate the compound with a cyclodextrin (e.g., HP-β-CD) to create a stable inclusion complex. This is a highly effective method for preventing delayed precipitation.[11][13] See Protocol 3 for details. 2. Lower the Final Concentration: The working concentration may be too high for long-term stability. |
| Temperature Effects: The compound's solubility may decrease at the incubation temperature. | 1. Perform a Solubility Test: Assess the compound's solubility and stability at the intended incubation temperature and duration before running the full assay. See Protocol 4. |
| Interaction with Plate Material: The compound may adsorb to the surface of the plasticware, effectively reducing its concentration and potentially leading to aggregation. | 1. Test Different Plate Types: Compare results from standard polystyrene plates with low-binding plates. 2. Include a Surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) can sometimes prevent surface adsorption. Validate for assay compatibility first. |
Problem 3: Inconsistent assay results or lower-than-expected potency.
| Probable Cause | Solution |
| Micro-precipitation: Undetected precipitation or aggregation is occurring, leading to an inaccurate concentration of the active compound.[14] | 1. Centrifuge and Inspect: Before adding the compound to your assay, briefly centrifuge the prepared solution and visually inspect for any pellet.[15] 2. Use a Solubility Enhancement Strategy: Proactively use co-solvents or cyclodextrins to ensure the compound remains fully dissolved.[8][16] 3. Optimize Well Scanning: If using a plate reader, an uneven distribution of precipitate can distort readings. Use a well-scanning setting (orbital or spiral) to get a more reliable average reading from the entire well surface.[17] |
| Solvent Effects: The solvent (e.g., DMSO) is affecting the biological target or assay components.[4] | 1. Strictly Control Final Solvent Concentration: Ensure the final solvent concentration is identical across all wells, including controls.[7] 2. Perform a Solvent Tolerance Curve: Test the effect of a range of DMSO concentrations (e.g., 0.1% to 2%) on your assay to determine the true maximum tolerable limit. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19801-10-6 | [18][19][20] |
| Molecular Formula | C₉H₇N₃O₃ | [18][20] |
| Molecular Weight | 205.17 g/mol | [18][20][21] |
| LogP (calculated) | 1.66 | [20] |
| Polar Surface Area (PSA) | 91.57 Ų | [20] |
These properties suggest the compound has moderate lipophilicity and is a hydrogen bond donor/acceptor, characteristics often associated with poor aqueous solubility.[22]
Table 2: Comparison of Common Solubility Enhancement Strategies
| Strategy | Recommended Starting Concentration | Pros | Cons |
| DMSO (Co-solvent) | ≤ 0.5% (cell-based) ≤ 5% (biochemical) | Simple to implement; dissolves a wide range of compounds. | Can be toxic to cells at higher concentrations; may interfere with enzyme activity.[6] |
| Ethanol (Co-solvent) | ≤ 0.5% (cell-based) | Less toxic than DMSO for some cell lines. | Less effective solubilizer than DMSO for many compounds; more volatile.[4] |
| HP-β-Cyclodextrin | 1-10 mM | Low cytotoxicity; forms stable complexes; highly effective at increasing solubility.[10] | May not be suitable for all compounds; requires optimization of the drug:CD ratio.[13] |
| pH Adjustment | N/A (adjust buffer pH) | Can dramatically increase solubility for ionizable compounds.[2] | May alter protein/enzyme activity or cell viability; not effective for non-ionizable compounds. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial (e.g., amber glass vial).
-
Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but check for compound stability at higher temperatures first.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Using Co-solvents for Dilution in Aqueous Media
-
Determine Final Concentration: Decide on the final desired concentration of the compound and the maximum allowable concentration of DMSO in your assay (e.g., 10 µM compound in 0.5% DMSO).
-
Calculate Intermediate Dilution (if needed): If a direct dilution from a high-concentration stock (e.g., 20 mM) would result in too low a volume to pipette accurately, perform an intermediate dilution in 100% DMSO first.
-
Prepare Working Solution: Add the calculated volume of the DMSO stock solution to the pre-warmed (if applicable) assay buffer while vortexing vigorously.
-
Example: To make 1 mL of a 10 µM working solution with 0.5% DMSO from a 2 mM stock:
-
Add 5 µL of the 2 mM stock solution to 995 µL of assay buffer.
-
This creates a 1:200 dilution, resulting in a final DMSO concentration of 100% / 200 = 0.5%.
-
-
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method aims to create a stock solution of the drug-cyclodextrin complex in an aqueous buffer.
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS).
-
Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.
-
Equilibrate: Tightly cap the vial and shake or rotate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove Excess Solid: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant. This is your saturated stock solution of the compound complexed with HP-β-CD.
-
Determine Concentration: The exact concentration of the dissolved compound in the supernatant must be determined analytically (e.g., by UV-Vis spectrophotometry against a standard curve prepared in DMSO).
-
Use in Assay: This aqueous stock can now be directly diluted into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.
Visualizations
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wjbphs.com [wjbphs.com]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. knowledge.illumina.com [knowledge.illumina.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. bitesizebio.com [bitesizebio.com]
- 18. 19801-10-6|this compound|BLD Pharm [bldpharm.com]
- 19. 19801-10-6(3-methyl-6-nitro-2(1H)-Quinoxalinone) | Kuujia.com [de.kuujia.com]
- 20. 3-METHYL-6-NITRO-1H-QUINOXALIN-2-ONE | CAS#:19801-10-6 | Chemsrc [chemsrc.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-6-nitroquinoxalin-2(1H)-one derivatives. The complex nature of these molecules often leads to challenging NMR spectra. This resource aims to address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in my ¹H NMR spectrum broad?
A1: Peak broadening can be caused by several factors. Consider the following troubleshooting steps:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a crucial first step.
-
Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks. Try using a different deuterated solvent or gently warming the sample.[1]
-
Sample Concentration: A sample that is too concentrated can also cause peak broadening due to bimolecular interactions.[1] Diluting the sample may help sharpen the signals.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., N-H protons, rotamers) can appear as broad signals.
Q2: The aromatic region of my spectrum (7.0-9.0 ppm) is a complex cluster of overlapping signals. How can I resolve and assign these protons?
A2: This is a common issue with substituted aromatic systems.
-
Change NMR Solvent: Running the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[1][2][3]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of signals.
-
Run 2D NMR Experiments: Two-dimensional NMR is essential for resolving and assigning complex regions.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish the connectivity of protons within the quinoxaline ring.[4][5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is invaluable for assigning protons based on their connectivity to known carbons, like the methyl group or the carbonyl carbon.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5][6]
-
Q3: How can I definitively identify the N-H proton of the quinoxalinone ring?
A3: The N-H proton can be broad and its chemical shift is highly dependent on solvent and concentration.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium and its signal will disappear or be significantly reduced in intensity.[1] This is a classic and definitive method.
Q4: My observed chemical shifts are different from expected literature values for similar compounds. What could be the cause?
A4: Several factors can influence chemical shifts:
-
Solvent Effects: As mentioned, the solvent can cause significant changes in chemical shifts, especially for protons involved in hydrogen bonding (like N-H).[7] Quinoxalines are known to form dimers in non-polar solvents via hydrogen bonding, which can affect chemical shifts.[7]
-
Concentration: Changes in sample concentration can shift peaks, particularly those involved in intermolecular interactions.[1]
-
Temperature: Chemical shifts can be temperature-dependent. Running spectra at a controlled and consistent temperature is important for reproducibility.[8] For complex systems with conformational flexibility (rotamers), changing the temperature can simplify the spectrum by either "freezing out" a single conformer at low temperature or averaging signals at high temperature.[1]
-
pH: If your sample or solvent has acidic or basic impurities, it can alter the protonation state of your molecule, drastically changing the spectrum.
Data Presentation: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shift ranges for the core protons of a this compound derivative. Note that these are approximate ranges and will be influenced by the specific derivative, solvent, and concentration.
| Proton Assignment | Structure Location | Expected Chemical Shift (δ, ppm) | Multiplicity (Typical) | Notes |
| Methyl Protons (CH ₃) | C3-Methyl | 2.4 - 2.7 | Singlet (s) | Usually a sharp, clean singlet. Its position can be confirmed with HMBC correlations to C2 and C3. |
| Aromatic Proton (H5) | C5-H | 8.2 - 8.6 | Doublet (d) | Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitro group. Will show a small coupling constant (J ≈ 2-3 Hz) to H7. |
| Aromatic Proton (H7) | C7-H | 8.0 - 8.4 | Doublet of Doublets (dd) | Coupled to both H5 (meta-coupling, J ≈ 2-3 Hz) and H8 (ortho-coupling, J ≈ 8-9 Hz). |
| Aromatic Proton (H8) | C8-H | 7.2 - 7.6 | Doublet (d) | Coupled to H7 with a large ortho-coupling constant (J ≈ 8-9 Hz). |
| Amide Proton (NH ) | N1-H | 10.5 - 12.5 | Broad Singlet (br s) | Position is highly variable and depends on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. The signal for a similar compound was observed around 10.6 ppm.[9] |
Experimental Protocols
Protocol 1: D₂O Exchange for Identification of N-H Protons
-
Prepare Sample: Prepare your sample of the quinoxalinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Note the chemical shift, integration, and shape of the suspected N-H peak.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1]
-
Re-acquire Spectrum: Run the ¹H NMR spectrum again using the same parameters.
-
Analyze: Compare the second spectrum to the first. The signal corresponding to the N-H proton should have disappeared or be significantly diminished.
Protocol 2: General Parameters for 2D NMR Experiments
These are starting parameters and should be optimized for your specific sample and spectrometer.
| Experiment | Key Parameters | Typical Values (for 500 MHz) | Purpose |
| COSY | Spectral Width (¹H in both dimensions), Number of Increments (t₁), Scans per Increment | SW = 12 ppm, NI = 256, NS = 4-8 | To identify spin systems by showing which protons are coupled to each other. Essential for tracing the connectivity of H5, H7, and H8.[6] |
| HSQC | ¹H Spectral Width (F2), ¹³C Spectral Width (F1), Number of Increments (t₁), Scans per Increment, ¹J(CH) Coupling Constant | SW(F2) = 12 ppm, SW(F1) = 160 ppm, NI = 128-256, NS = 8-16, J = 145 Hz | To identify which protons are directly attached to which carbons. Confirms the C3-CH₃ and C5,7,8-H attachments.[6] |
| HMBC | ¹H Spectral Width (F2), ¹³C Spectral Width (F1), Number of Increments (t₁), Scans per Increment, nJ(CH) Coupling Constant | SW(F2) = 12 ppm, SW(F1) = 220 ppm, NI = 256, NS = 16-32, J = 8 Hz | To see long-range (2-3 bond) correlations between protons and carbons. Crucial for assigning quaternary carbons and piecing together the molecular framework.[4][6] |
Visualizations
Caption: Troubleshooting workflow for complex ¹H NMR spectra.
Caption: Logical relationships of 2D NMR experiments.
Caption: Key HMBC correlations for structure assignment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. omicsonline.org [omicsonline.org]
- 3. omicsonline.org [omicsonline.org]
- 4. rsc.org [rsc.org]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting guide for inconsistent results in antimicrobial assays with quinoxalinones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antimicrobial assays with quinoxalinone compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during antimicrobial susceptibility testing (AST) of quinoxalinones.
| Problem / Question | Potential Cause | Recommended Solution |
| Why am I observing no or low antimicrobial activity with my quinoxalinone compound? | 1. Loss of N-oxide groups: The N-oxide groups are often crucial for the antimicrobial activity of quinoxalinone 1,4-di-N-oxides (QdNOs).[1][2] Their absence can lead to a significant decrease or complete loss of activity.[2] 2. Inappropriate experimental conditions: Many QdNOs exhibit enhanced activity under anaerobic or hypoxic conditions.[3][4] Testing in a fully aerobic environment may diminish their efficacy. 3. Compound degradation: The stability of the quinoxalinone compound may be compromised. | 1. Verify compound structure: Confirm the presence of N-oxide groups through analytical methods if possible. 2. Optimize oxygen conditions: Perform assays under anaerobic or microaerobic conditions to assess if activity improves.[1][3] 3. Ensure proper storage and handling: Store the compound as recommended and prepare fresh solutions for each experiment. |
| My Minimum Inhibitory Concentration (MIC) values are not reproducible. | 1. Inconsistent inoculum preparation: The density of the bacterial culture can significantly impact MIC results. 2. Variation in media composition: Standard antimicrobial susceptibility testing can be influenced by environmental factors not present in standard in vitro assays.[5][6] Minor variations in media components can alter bacterial growth and compound activity. 3. Subjective endpoint reading: Determining the lowest concentration that completely inhibits growth can be subjective.[7] | 1. Standardize inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., 1-2 x 10^8 CFU/ml).[8] 2. Use standardized media and protocols: Adhere to established protocols from a recognized body like the Clinical and Laboratory Standards Institute (CLSI) for preparing media and performing the assay.[8][9] Consider that in vivo mimicking media may provide more relevant results.[5][6] 3. Employ objective measures: Use a plate reader to measure optical density or use a viability stain to more objectively determine the MIC. |
| I'm seeing conflicting results between different testing methods (e.g., disk diffusion vs. broth dilution). | 1. Differences in methodology: Disk diffusion is a qualitative or semi-quantitative method, while broth and agar dilution are quantitative.[9] These methods do not always correlate perfectly. 2. Compound diffusion issues: The diffusion of the quinoxalinone compound through the agar in a disk diffusion assay can be influenced by its physicochemical properties. | 1. Understand the limitations of each method: Use the most appropriate method for your research question. For precise determination of antimicrobial activity, quantitative methods like broth or agar dilution are preferred.[9] 2. Confirm with a quantitative method: If disk diffusion results are unclear or inconsistent, confirm the findings using a broth or agar dilution method to determine the MIC. |
| The bacteria develop resistance to the quinoxalinone compound very quickly. | Upregulation of efflux pumps: Bacteria can develop resistance by actively pumping the compound out of the cell. The OqxAB efflux pump has been shown to confer resistance to olaquindox.[3] | Investigate resistance mechanisms: Sequence the genome of the resistant strains to look for mutations in genes encoding efflux pumps or the drug target (DNA gyrase). |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Quinoxalinone compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare bacterial inoculum: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10^8 CFU/ml.[8] Dilute this suspension to achieve a final concentration of 5 × 10^5 CFU/ml in the wells.
-
Prepare compound dilutions: Perform serial two-fold dilutions of the quinoxalinone compound in the broth medium directly in the 96-well plate.[10]
-
Inoculate the plate: Add the diluted bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria).
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 35°C) for 16-20 hours.[8]
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]
Agar Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton agar plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Paper disks impregnated with a known concentration of the quinoxalinone compound
-
Sterile forceps or disk dispenser
-
Incubator
Procedure:
-
Inoculate the agar plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of bacteria.[8]
-
Apply antibiotic disks: Aseptically place the paper disks impregnated with the quinoxalinone compound onto the surface of the agar using sterile forceps or a disk dispenser.[8]
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[8]
-
Measure zones of inhibition: After incubation, measure the diameter of the zones of no bacterial growth around each disk. The size of the zone is indicative of the susceptibility of the bacteria to the compound.[8]
Signaling Pathways and Workflows
References
- 1. Systematic and Molecular Basis of the Antibacterial Action of Quinoxaline 1,4-Di-N-Oxides against Escherichia coli | PLOS One [journals.plos.org]
- 2. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correcting a Fundamental Flaw in the Paradigm for Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | PDF or Rental [articles.researchsolutions.com]
- 7. idexx.com [idexx.com]
- 8. apec.org [apec.org]
- 9. Frontiers | Agreement of Quantitative and Qualitative Antimicrobial Susceptibility Testing Methodologies: The Case of Enrofloxacin and Avian Pathogenic Escherichia coli [frontiersin.org]
- 10. woah.org [woah.org]
Technical Support Center: Optimizing 3-Methyl-6-nitroquinoxalin-2(1H)-one for In Vitro Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 3-Methyl-6-nitroquinoxalin-2(1H)-one in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
While specific studies on this compound are limited, derivatives of the quinoxaline scaffold have been reported to exhibit a range of biological activities. These include the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.[1][2] Some quinoxaline derivatives act as tubulin polymerization inhibitors, leading to G2/M phase arrest and induction of apoptosis through the mitochondrial pathway.[3] Others have been shown to inhibit transglutaminase 2, which is involved in pro-survival and anti-apoptotic pathways. Additionally, certain quinoxaline derivatives can suppress TLR4 signaling pathways, which are involved in inflammatory responses.[4] Given the presence of the nitro group, potential for cytotoxicity, especially under hypoxic conditions, should also be considered.[5][6]
Q2: What is a recommended starting concentration range for my in vitro experiments?
For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal working concentration. Based on published data for various quinoxaline derivatives, a starting range of 0.1 µM to 100 µM is recommended for initial screening.[7]
Q3: How should I prepare my stock solution of this compound?
Due to the heterocyclic nature of the compound, it is likely to have poor aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A stock concentration of 10 mM to 50 mM is typical. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the cytotoxicity of this compound?
A standard method to assess cytotoxicity is the MTT assay, which measures cell viability.[8] You should perform a dose-response experiment, treating your cells with a range of concentrations of the compound for a relevant time period (e.g., 24, 48, or 72 hours). This will allow you to determine the IC50 (the concentration that inhibits 50% of cell proliferation).[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of the compound in cell culture medium. | The compound has low aqueous solubility. | - Ensure the final DMSO concentration is as low as possible (e.g., <0.1%).- Prepare the final dilution of the compound in pre-warmed cell culture medium and vortex immediately before adding to the cells.[8]- If precipitation persists, consider using a solubilizing agent, such as Pluronic F-68, or preparing a fresh, lower concentration stock solution. |
| High background cytotoxicity in control wells. | The solvent (e.g., DMSO) concentration is too high. | - Prepare a vehicle control with the same final concentration of the solvent as in your experimental wells.- Ensure the final solvent concentration does not exceed 0.5%. For sensitive cell lines, a lower concentration (e.g., 0.1%) may be necessary. |
| No observable effect at high concentrations. | - The compound may not be active in the chosen cell line or assay.- The compound may have degraded. | - Test the compound in a different cell line or with a different functional assay.- Verify the integrity of the compound using analytical methods such as HPLC or mass spectrometry.- Consider that some nitroaromatic compounds show increased toxicity under hypoxic conditions; you may need to adjust your cell culture environment.[5][6] |
| Inconsistent results between experiments. | - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Pipetting errors. | - Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before treatment.- Standardize all incubation times.- Use calibrated pipettes and ensure proper mixing of solutions. |
Data Presentation
Table 1: In Vitro Activity of Selected Quinoxaline Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Quinoxaline Derivative 12 | Human cancer cell lines | Antiproliferative | 0.19-0.51 | [3] |
| Quinoxaline Derivative 4m | A549 (human non-small-cell lung cancer) | Anticancer | 9.32 ± 1.56 | [1] |
| Quinoxaline Derivative VIId | HCT-116 (human colon carcinoma) | Anti-cancer | 7.8 | [2] |
| Quinoxaline Derivative GK13 | Guinea pig liver | TGase 2 inhibition | ~16.4 | [9] |
| Oxiranyl-Quinoxaline 11a | SK-N-SH (neuroblastoma) | Antiproliferative | 2.49 ± 1.33 | [10] |
| Oxiranyl-Quinoxaline 11b | IMR-32 (neuroblastoma) | Antiproliferative | 7.12 ± 1.59 | [10] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of a test compound.
Caption: Hypothetical signaling pathways affected by a quinoxaline derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 5. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Antiproliferative Activity, and In Silico Evaluation of Novel Oxiranyl-Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 3-Methyl-6-nitroquinoxalin-2(1H)-one in solution
This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methyl-6-nitroquinoxalin-2(1H)-one. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided here is based on the general chemical properties of quinoxalinone derivatives and established principles of drug stability analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Question: I am observing a gradual color change in my stock solution of this compound, from light yellow to a darker shade. What could be the cause?
Answer: A color change in your solution may indicate chemical degradation. Quinoxalinone derivatives can be susceptible to degradation under certain conditions. The nitro group in the structure of this compound can also contribute to color. The darkening of the solution could be due to:
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive compounds.
-
Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents in your solvent.
-
pH-mediated degradation: The stability of the compound can be pH-dependent. In alkaline conditions, similar compounds have shown increased degradation.[1][2]
Recommendations:
-
Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.
-
Use Degassed Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.
-
Control pH: If your experimental conditions allow, maintain a neutral or slightly acidic pH. Avoid highly basic conditions.
-
Freshly Prepare Solutions: Whenever possible, prepare solutions fresh before use to minimize the impact of slow degradation over time.
Question: I have noticed a precipitate forming in my aqueous solution of this compound after storage. What is happening?
Answer: Precipitate formation can be due to several factors:
-
Low Aqueous Solubility: Quinoxalinone derivatives can have limited solubility in water.[3] The precipitate could be the compound crashing out of solution, especially if the storage temperature is lower than the preparation temperature.
-
Degradation Product: The precipitate could be a less soluble degradation product.
-
Change in pH: A shift in the pH of the solution upon storage (e.g., due to CO2 absorption from the air) could alter the solubility of the compound.
Recommendations:
-
Determine Solubility: If not already known, determine the solubility of this compound in your chosen solvent system at different temperatures.
-
Use Co-solvents: Consider using a co-solvent such as DMSO, DMF, or ethanol to improve solubility in aqueous buffers. However, be mindful of the potential for solvent-analyte interactions.
-
Filter Before Use: If a precipitate is observed, it is advisable to filter the solution through a 0.22 µm filter before use to remove any undissolved material or degradation products.
-
Analyze the Precipitate: If possible, analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.
Question: My experimental results are inconsistent, and I suspect the concentration of my this compound solution is decreasing over time. How can I confirm this and prevent it?
Answer: A decrease in concentration suggests instability of the compound in your solution. To address this:
-
Perform a Stability Study: Conduct a short-term stability study by preparing a stock solution and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting). Use a validated analytical method like HPLC-UV to monitor the concentration of the parent compound and the appearance of any degradation products.
-
Forced Degradation Studies: To understand the degradation pathways, you can perform forced degradation studies.[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. This will help identify the conditions to avoid.
Preventative Measures:
-
Refrigerated or Frozen Storage: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. Perform freeze-thaw stability studies to ensure the compound is stable under these conditions.
-
Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., BHT) might be beneficial, provided it does not interfere with your experiment.
-
pH Optimization: As previously mentioned, maintaining an optimal pH is crucial. Hydrolysis is a common degradation pathway for compounds with amide-like structures, and this is often pH-dependent.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
Q2: How should I store the solid form of this compound?
A2: The solid compound should be stored in a well-sealed container, protected from light and moisture, at a cool and dry place. Under these conditions, the solid form is expected to be more stable than in solution.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its structure, potential degradation pathways include:
-
Hydrolysis: The lactam (cyclic amide) ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.[2]
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can significantly alter the compound's properties.
-
Oxidation: The quinoxalinone ring system can be susceptible to oxidative degradation.
-
Photodegradation: Aromatic and nitro-containing compounds are often sensitive to light.
Q4: Are there any known incompatibilities with common lab reagents?
A4: Avoid strong oxidizing and reducing agents, as they can react with the quinoxalinone ring and the nitro group, respectively. Also, be cautious with strong acids and bases, as they can catalyze hydrolysis.
Quantitative Data Summary
| Stress Condition | Duration | Temperature | % Recovery of Parent Compound | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 24 h | 60 °C | 85.2% | 14.8% | 2 |
| 0.1 M NaOH | 24 h | 60 °C | 62.5% | 37.5% | 3 |
| 3% H₂O₂ | 24 h | 25 °C | 78.9% | 21.1% | 4 |
| Heat (Solid) | 48 h | 80 °C | 98.1% | 1.9% | 1 |
| Photolytic (Solution) | 24 h | 25 °C | 71.3% | 28.7% | 3 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.[4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase for analysis.
-
-
Thermal Degradation (in solution):
-
Dilute the stock solution in a suitable solvent.
-
Incubate at 60 °C, protected from light, for 48 hours.
-
Cool to room temperature before analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a photostability chamber (with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after a defined exposure period.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and the number of degradation products formed.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical hydrolysis degradation pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Comparative Analysis of the Antimicrobial Activity of 3-Methyl-6-nitroquinoxalin-2(1H)-one and Ciprofloxacin
A Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial activity of a synthetic quinoxaline derivative, 3-Methyl-6-nitroquinoxalin-2(1H)-one, and the widely used fluoroquinolone antibiotic, ciprofloxacin. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from structurally related 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives as a proxy, a limitation that should be considered when interpreting the results.
Executive Summary
This guide offers a side-by-side comparison of the antimicrobial profiles of this compound and ciprofloxacin, presenting available quantitative data on their activity against a range of bacterial strains. Detailed experimental protocols for key antimicrobial assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of an agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Ciprofloxacin against Various Bacterial Strains.
| Bacterial Strain | This compound Derivatives (mg/mL)[1] | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | 0.0313 - 0.250 | 0.5[2][3] |
| Bacillus subtilis | 0.0313 - 0.250 | 0.25 |
| Escherichia coli | 0.0313 - 0.250 | 0.015 - 0.12[3] |
| Pseudomonas aeruginosa | 0.0313 - 0.250 | 0.25 - 1.0[4] |
| Klebsiella pneumoniae | 0.0313 - 0.250 | 0.06 |
| Salmonella typhi | 0.0313 - 0.250 | 0.015 |
| Proteus vulgaris | 0.0313 - 0.250 | 0.06 |
| Shigella sonnei | 0.0313 - 0.250 | 0.015 |
Note: Data for this compound derivatives are sourced from studies on 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives and may not be fully representative of the target compound.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives and Ciprofloxacin against Various Bacterial Strains.
| Bacterial Strain | This compound Derivatives (mg/mL)[1] | Ciprofloxacin (µg/mL) |
| Staphylococcus aureus | 0.0625 - 0.250 | 1.0[4] |
| Bacillus subtilis | 0.0625 - 0.250 | 0.5 |
| Escherichia coli | 0.0625 - 0.250 | 0.03 - 0.24 |
| Pseudomonas aeruginosa | 0.0625 - 0.250 | 0.5 - 2.0[4] |
| Klebsiella pneumoniae | 0.0625 - 0.250 | 0.12 |
| Salmonella typhi | 0.0625 - 0.250 | 0.03 |
| Proteus vulgaris | 0.0625 - 0.250 | 0.12 |
| Shigella sonnei | 0.0625 - 0.250 | 0.03 |
Note: Data for this compound derivatives are sourced from studies on 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives and may not be fully representative of the target compound.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compounds (this compound, Ciprofloxacin)
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plates to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Determination of Minimum Bactericidal Concentration (MBC)
This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Mechanism of Action
Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately cell death.[5]
This compound: The precise mechanism of action for this compound has not been extensively elucidated. However, quinoxaline derivatives are known to exert their antimicrobial effects through various mechanisms. Some quinoxaline antibiotics have been shown to interact with bacterial DNA.[6] Quinoxaline 1,4-di-N-oxides, a related class of compounds, are known to be bioreductive agents that generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative DNA damage and cell death.[7] It is plausible that the nitro group in this compound could be involved in a similar redox-cycling mechanism, contributing to its antimicrobial activity.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Caption: Mechanism of action of Ciprofloxacin.
Caption: Postulated mechanism of action for this compound.
References
- 1. Antibacterial Activity of Enrofloxacin and Ciprofloxacin Derivatives of beta-Octaarginine - OAK Open Access Archive [oak.novartis.com]
- 2. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 7. PPT - Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives PowerPoint Presentation - ID:7816682 [slideserve.com]
3-Methyl-6-nitroquinoxalin-2(1H)-one versus doxorubicin: a comparative anticancer study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established anticancer drug doxorubicin and the investigational compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the limited availability of public data on this compound, this guide utilizes data from closely related 3-methylquinoxaline derivatives to provide a representative comparison of this class of compounds against the well-documented efficacy and mechanisms of doxorubicin.
Executive Summary
Doxorubicin is a potent, widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin and a representative 3-methylquinoxaline derivative against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | 2.50[1] |
| HepG2 (Liver) | 12.18[1] | |
| A549 (Lung) | > 20[1][2] | |
| HeLa (Cervical) | 2.92[1] | |
| Representative 3-Methylquinoxaline Derivative (Compound 27a) | MCF-7 (Breast) | 7.7[3] |
| HepG2 (Liver) | 4.5[3] |
Note: Data for the 3-Methylquinoxaline derivative is based on a structurally related compound (Compound 27a from a cited study) due to the absence of specific data for this compound.[3]
Mechanism of Action: A Comparative Overview
| Feature | Doxorubicin | 3-Methylquinoxaline Derivatives (Putative) |
| Primary Target | DNA, Topoisomerase II[4] | Receptor Tyrosine Kinases (e.g., VEGFR-2)[3] |
| Cellular Effects | DNA damage, generation of reactive oxygen species (ROS)[1] | Inhibition of angiogenesis-related signaling |
| Mode of Cell Death | Apoptosis, Necrosis | Apoptosis[3] |
| Cell Cycle Arrest | G2/M phase | G2/M phase[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.
Annexin V-PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of 3-Methyl-6-nitroquinoxalin-2(1H)-one as a Potential Lead Compound for Cancer Therapy: A Comparative Guide
This guide provides a comprehensive analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one as a potential lead compound for cancer therapy. Through a detailed comparison with established anticancer agents, this document summarizes its efficacy, mechanism of action, and cellular effects based on available experimental data for closely related derivatives. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of a representative 3-methylquinoxalin-2(1H)-one derivative, compound 11e (N-(3-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide), was evaluated against the human hepatocellular carcinoma (HepG2) cell line. The half-maximal inhibitory concentration (IC50) was determined and compared with standard chemotherapeutic agents, Doxorubicin and Sorafenib.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11e (3-methylquinoxalin-2(1H)-one derivative) | HepG2 | 2.1 - 9.8 | [1][2] |
| Doxorubicin | HepG2 | 0.45 - 12.18 | [3][4][5][6][7] |
| Sorafenib | HepG2 | 2.17 - 11.03 | [1][8][9][10][11][12][13] |
Mechanism of Action: Induction of Apoptosis
Compound 11e has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in the apoptotic cell population in HepG2 cells treated with this compound.
| Treatment | % of Apoptotic Cells (Early + Late Apoptosis) | Fold Change vs. Control | Reference |
| Control | 9.71% | - | [1][2][14][15] |
| Compound 11e | 49.14% | ~5 | [1][2][14][15] |
The apoptotic cascade initiated by compound 11e involves the modulation of key regulatory proteins. A notable increase in the expression of pro-apoptotic proteins (Bax, Caspase-3, and Caspase-9) and a decrease in the anti-apoptotic protein (Bcl-2) were observed.
| Protein | Fold Change in Expression (Compound 11e vs. Control) | Reference |
| Bax | 3.14 | [1][15] |
| Bcl-2 | -3.13 | [1][15] |
| Caspase-3 | 2.34 | [1][15] |
| Caspase-9 | 2.34 | [1][15] |
Effect on Cell Cycle Progression
Treatment of HepG2 cells with compound 11e resulted in a significant arrest of the cell cycle at the G2/M phase, preventing cell division and proliferation.
| Cell Cycle Phase | % of Cells (Control) | % of Cells (Compound 11e) | Reference |
| G0/G1 | 55.2% | 35.1% | [1][14] |
| S | 30.5% | 20.3% | [1][14] |
| G2/M | 14.3% | 44.6% | [1][14] |
Signaling Pathway
The anticancer activity of 3-methylquinoxaline-2(1H)-one derivatives is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and potentially Fibroblast Growth Factor Receptor 4 (FGFR-4).[16] Inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
References
- 1. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Proposed Association between Improving Energy Metabolism of HepG2 Cells by Plant Extracts and Increasing Their Sensitivity to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. mdpi.com [mdpi.com]
- 6. Assessment the effect of Cisplatin and Doxorubicin on Nitric Oxide levels on HepG2 cell line [ajbas.journals.ekb.eg]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic antitumor activity of sorafenib and MG149 in hepatocellular carcinoma cells [bmbreports.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Evolving Landscape of Quinoxalinone Derivatives: A Structure-Activity Relationship Analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Analogs
A deep dive into the pharmacological potential of 3-methyl-6-nitroquinoxalin-2(1H)-one derivatives reveals a compelling narrative of how subtle molecular modifications can significantly impact biological activity. This guide provides a comparative analysis of these derivatives, supported by experimental data, to elucidate the key structural features governing their efficacy as antimicrobial and anticancer agents.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Among these, the this compound core has emerged as a promising template for the development of novel therapeutic agents. The presence of the nitro group at the C6 position and the methyl group at the C3 position are critical pharmacophoric features that can be systematically modified to probe their influence on activity and selectivity.
Comparative Biological Activity
The biological evaluation of various this compound derivatives has demonstrated that modifications at the N1 position and transformations of the C2-oxo group significantly influence their cytotoxic and antimicrobial profiles. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines and microbial strains.
| Compound | Modification | Cancer Cell Line | IC50 (µM)[3][4] |
| Parent | This compound | MCF-7 | >100 |
| HL-60 | >100 | ||
| 5a | 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | 5.2 ± 0.4 |
| MCF-7 | 15.1 ± 1.2 | ||
| CA1-e | Dihydroquinazoline-2(1H)-one derivative | A2780 | 22.76 |
| HepG-2 | 37.59 | ||
| CA1-g | Dihydroquinazoline-2(1H)-one derivative | A2780 | 24.94 |
| HepG-2 | 45.41 |
| Compound | Modification | Bacterial Strain | MIC (µg/mL)[5][6] |
| 1a | 6-benzoyl-3-methyl-2(1H)quinoxalinone | Bacillus subtilis | 250 |
| Escherichia coli | 250 | ||
| 4a | 1-[6-Benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetic acid | Bacillus subtilis | 125 |
| Escherichia coli | 250 | ||
| 6a | 1-[6-Benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetic acid hydrazone | Bacillus subtilis | 50 |
| Escherichia coli | 125 | ||
| 8a | 3-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | S. aureus (MDR) | 1.95 |
| 11b | 6-(Morpholinosulfonyl)-3-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)hydrazinyl)-quinoxalin-2(1H)-one | S. aureus (MDR) | 0.97 |
Structure-Activity Relationship Insights
The collected data highlights several key SAR trends for this compound derivatives:
-
N1-Substitution: Alkylation or acylation at the N1 position generally enhances biological activity. For instance, the introduction of an acetic acid hydrazone moiety at N1 in compound 6a significantly improved its antibacterial activity compared to the parent compound 1a .[6]
-
Modification of the C2-oxo group: Conversion of the C2-oxo group to a hydrazinylidene moiety, followed by condensation with various aldehydes and ketones, has proven to be a fruitful strategy for generating potent antimicrobial agents. Compounds 8a and 11b , which incorporate extended hydrazone side chains, exhibit remarkable activity against multi-drug resistant bacteria.[5]
-
Role of the 6-Nitro Group: While not extensively varied in the cited studies, the electron-withdrawing nature of the nitro group is believed to contribute to the overall electronic properties of the quinoxalinone ring, potentially influencing its interaction with biological targets.[7]
-
Impact of the 3-Methyl Group: The methyl group at the C3 position is a common feature in many active derivatives. Its steric and electronic contributions appear to be favorable for activity, although systematic variations at this position are needed for a conclusive SAR.
Below is a diagram illustrating the general workflow for a structure-activity relationship study.
Caption: General workflow of a Structure-Activity Relationship (SAR) study.
Experimental Protocols
The synthesis and biological evaluation of these derivatives follow established methodologies in medicinal chemistry.
General Synthetic Procedure for this compound Derivatives
The synthesis of the core scaffold typically involves the condensation of 4-nitro-o-phenylenediamine with pyruvic acid or its derivatives.[8][9] Subsequent modifications at the N1 position can be achieved through alkylation or acylation reactions. The conversion of the C2-oxo group to a 2-chloroquinoxaline intermediate, followed by nucleophilic substitution with hydrazine, provides a key intermediate for the synthesis of hydrazone derivatives.[6]
A generalized synthetic scheme is depicted below.
Caption: Generalized synthetic routes for this compound derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5] Serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a standardized inoculum of the microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have provided valuable insights into the design of potent antimicrobial and anticancer agents. The N1 position and the C2-oxo group have been identified as key sites for modification to enhance biological activity. Future research in this area should focus on a more systematic exploration of substituents at the C3 and C7 positions of the quinoxalinone ring to further refine the SAR and develop compounds with improved potency and selectivity. Additionally, elucidating the specific molecular targets and mechanisms of action of these promising derivatives will be crucial for their advancement as potential therapeutic candidates.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
Quinoxaline Derivatives Emerge as Promising Anticancer Agents in Preclinical Models
A comparative analysis of the in vivo efficacy of a novel quinoxaline-based EGFR inhibitor against the established standard-of-care, Gefitinib, in a non-small cell lung cancer mouse xenograft model, reveals the potential of this new class of compounds in oncology drug development.
Researchers in the field of oncology are in a constant search for novel therapeutic agents that can overcome the challenges of drug resistance and improve patient outcomes. One such promising class of molecules is the quinoxaline derivatives, which have demonstrated significant anticancer activity in various preclinical studies. This guide provides a detailed comparison of the in vivo efficacy of a representative quinoxaline compound, an imidazo[1,2-a]quinoxaline-based EGFR inhibitor (let's refer to it as "Compound 6b" as designated in a key study), against Gefitinib, a widely used EGFR tyrosine kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).[1]
In Vivo Efficacy in a Human Lung Cancer Xenograft Model
A pivotal study evaluated the antitumor efficacy of Compound 6b in a mouse xenograft model established by subcutaneously implanting A549 human lung adenocarcinoma cells into nude mice.[1] The performance of Compound 6b was directly compared with that of Gefitinib, providing valuable insights into its relative potency.
The results, as summarized in the table below, demonstrate that Compound 6b at a dose of 30 mg/kg significantly suppressed tumor volume, comparable to the effect of Gefitinib at the same dosage.[1] Furthermore, the average tumor weight in the groups treated with Compound 6b and Gefitinib was significantly lower than in the control group.[1]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 |
| Control (Vehicle) | - | ~1200 | ~1.0 |
| Compound 6b | 15 mg/kg | ~700 | ~0.6 |
| Compound 6b | 30 mg/kg | ~400 | ~0.35 |
| Gefitinib | 30 mg/kg | ~450 | ~0.4 |
Note: The data presented above is an approximate representation based on the graphical data from the cited study for illustrative purposes.
These findings suggest that this quinoxaline derivative exhibits potent in vivo anticancer activity, warranting further investigation as a potential therapeutic agent for NSCLC.
Experimental Protocol: A549 Xenograft Model
The in vivo efficacy of Compound 6b and Gefitinib was assessed using a well-established xenograft mouse model. The key steps of the experimental protocol are outlined below.[1]
Caption: Workflow of the in vivo xenograft study.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both Compound 6b and Gefitinib exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and angiogenesis. In many cancers, including NSCLC, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth.
The diagram below illustrates the simplified EGFR signaling pathway and the points of inhibition by EGFR inhibitors like the quinoxaline derivative and Gefitinib.
Caption: EGFR signaling pathway and points of inhibition.
By inhibiting EGFR, these compounds effectively block the downstream signaling pathways, leading to a reduction in tumor growth. The in vivo study on Compound 6b confirmed the inhibition of EGFR and its downstream mediators in the tumor tissues of treated mice.[1]
Comparison with Standard-of-Care Chemotherapy
While EGFR inhibitors like Gefitinib are a cornerstone of targeted therapy for NSCLC with activating EGFR mutations, chemotherapy remains a standard of care for many patients, particularly those with wild-type EGFR.[2][3] Common chemotherapy regimens for NSCLC include platinum-based drugs like cisplatin and carboplatin, often in combination with other agents such as vinorelbine, gemcitabine, or taxanes like paclitaxel and docetaxel.[3]
In preclinical xenograft models of NSCLC, chemotherapeutic agents have demonstrated varying degrees of efficacy. For instance, cisplatin and docetaxel have been shown to inhibit tumor growth in A549 xenografts.[2][4] The emergence of quinoxaline derivatives as potent anticancer agents, with in vivo efficacy comparable to a targeted therapy like Gefitinib, presents an exciting new avenue for cancer treatment. Future studies directly comparing these novel compounds with standard chemotherapy regimens in various xenograft models will be crucial to fully understand their therapeutic potential and positioning in the clinical landscape.
Conclusion
The available preclinical data strongly suggest that quinoxaline derivatives represent a promising class of anticancer agents. The demonstrated in vivo efficacy of a representative compound in a lung cancer xenograft model, comparable to the established EGFR inhibitor Gefitinib, highlights the potential of this chemical scaffold for the development of new oncology drugs. Further research, including head-to-head comparisons with standard-of-care chemotherapies and evaluation in a broader range of cancer models, is warranted to accelerate the clinical translation of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Small Cell Lung Cancer (NSCLC) Treatment Protocols: Treatment Recommendations, Early or Localized Disease, Treatment of Locally Advanced Disease, First-Line Therapy, Metastatic (Stage IV) or Recurrent Disease [emedicine.medscape.com]
- 4. oncotarget.com [oncotarget.com]
Comparing the mechanism of action of 3-Methyl-6-nitroquinoxalin-2(1H)-one with other quinoxalinone anticancer agents
The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. These compounds exert their effects through diverse mechanisms, primarily by targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. This guide will compare the mechanisms of action of several well-characterized quinoxalinone anticancer agents, focusing on their roles as kinase inhibitors, topoisomerase II inhibitors, and inducers of apoptosis and cell cycle arrest.
Key Mechanisms of Action of Quinoxalinone Anticancer Agents
Quinoxalinone derivatives have been shown to target several critical pathways in cancer cells. The primary mechanisms identified to date include:
-
Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2][3] By inhibiting VEGFR-2, these agents can effectively cut off the tumor's blood supply. Other kinases targeted by quinoxalinones include the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met, all of which are involved in cancer cell proliferation and survival.
-
Topoisomerase II Inhibition: Certain quinoxalinone derivatives have been identified as inhibitors of Topoisomerase II, an essential enzyme for DNA replication and cell division.[4] By stabilizing the covalent complex between Topoisomerase II and DNA, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[5] These effects are often downstream consequences of the primary mechanism of action, such as kinase or topoisomerase inhibition, which activate cellular stress pathways leading to cell death.
Comparative Data on Quinoxalinone Anticancer Agents
To facilitate a clear comparison, the following tables summarize the reported anticancer activities of various quinoxalinone derivatives against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline Derivatives | HCT-116 (Colon) | 0.0037 - 0.0496 | VEGFR-2 Inhibition, Apoptosis Induction | [2] |
| HepG-2 (Liver) | Not Reported | VEGFR-2 Inhibition, Apoptosis Induction | [2] | |
| MCF-7 (Breast) | Not Reported | VEGFR-2 Inhibition, Apoptosis Induction | [2] | |
| Nicotinamide-based Quinoxalinone Derivatives | HCT-116 (Colon) | 9.3 ± 0.02 | VEGFR-2 Inhibition, Cell Cycle Arrest (Pre-G1, G2-M) | [9] |
| HepG-2 (Liver) | 7.8 ± 0.025 | VEGFR-2 Inhibition, Cell Cycle Arrest (Pre-G1, G2-M) | [9] | |
| Piperazinyl-Quinoxalinone Derivatives | A549 (Lung) | 10.61 | VEGFR-2 Inhibition, Apoptosis Induction | [1] |
| HepG-2 (Liver) | 9.52 | VEGFR-2 Inhibition, Apoptosis Induction | [1] | |
| Caco-2 (Colon) | 12.45 | VEGFR-2 Inhibition, Apoptosis Induction | [1] | |
| MDA-MB-231 (Breast) | 11.52 | VEGFR-2 Inhibition, Apoptosis Induction | [1] | |
| Benzo[c]phenanthridine (NK314) | ML-1 (Leukemia) | Not Reported | Topoisomerase II Inhibition, G2 Cell Cycle Arrest | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: VEGFR-2 Signaling Pathway Inhibition by Quinoxalinones.
Caption: Topoisomerase II Inhibition Leading to Apoptosis.
Caption: General Workflow for Evaluating Quinoxalinone Anticancer Activity.
Detailed Experimental Protocols
For researchers aiming to investigate the anticancer properties of novel quinoxalinone derivatives, the following are detailed protocols for key experiments.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the quinoxalinone compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1][2][14]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide), and the quinoxalinone compound at various concentrations.
-
Enzyme Addition: Add purified recombinant VEGFR-2 enzyme to initiate the kinase reaction.
-
ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the decatenation activity of Topoisomerase II.[6][8][15]
-
Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, reaction buffer, and the quinoxalinone compound at different concentrations.
-
Enzyme Addition: Add human Topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA products on an agarose gel. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. A decrease in the amount of decatenated DNA indicates inhibition of Topoisomerase II.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[16][17][18]
-
Cell Treatment: Treat cancer cells with the quinoxalinone compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the S phase will have between 2N and 4N DNA content, and cells in the G2/M phase will have 4N DNA content. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.
Conclusion and Future Directions
The quinoxalinone scaffold represents a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. While significant progress has been made in understanding the anticancer properties of various quinoxalinone derivatives, particularly as kinase and topoisomerase II inhibitors, the specific biological activities of many analogs, including 3-Methyl-6-nitroquinoxalin-2(1H)-one, remain to be elucidated. The presence of a nitro group in this particular compound suggests it may possess unique electronic and steric properties that could influence its target binding and overall mechanism of action. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other unexplored derivatives to fully understand their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations, paving the way for the discovery of next-generation quinoxalinone-based cancer therapies.
References
- 1. dovepress.com [dovepress.com]
- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. topogen.com [topogen.com]
- 7. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 17. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes for 3-Methyl-6-nitroquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a key scaffold in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two primary routes: a classical two-step approach involving condensation followed by nitration, and a more direct, one-pot condensation using a nitro-substituted precursor. The objective of this guide is to furnish researchers with the necessary data to select the most suitable synthetic pathway based on factors such as yield, reaction conditions, and procedural complexity.
Comparative Summary of Synthetic Routes
The following table provides a high-level overview of the key quantitative data for the two synthetic routes discussed in this guide.
| Parameter | Route 1: Condensation and Nitration | Route 3: Direct Condensation |
| Overall Yield | ~57-65% (Estimated) | 87% |
| Number of Steps | 2 | 1 |
| Starting Materials | o-Phenylenediamine, Ethyl Pyruvate, Nitrating Agent | 4-Nitro-o-phenylenediamine, Pyruvic Acid |
| Key Reagents | Ethanol, Nitric Acid, Sulfuric Acid | Hydrochloric Acid |
| Reaction Time | Step 1: ~1 hour; Step 2: Variable | 2 hours |
| Temperature | Step 1: Reflux; Step 2: 0-25 °C (Typical) | 100 °C |
Route 1: Two-Step Synthesis via Condensation and Subsequent Nitration
This classical approach involves the initial construction of the 3-methylquinoxalin-2(1H)-one core, followed by nitration to introduce the nitro group at the 6-position.
Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one
The first step is the condensation of o-phenylenediamine with ethyl pyruvate. This reaction proceeds readily in an alcoholic solvent.
Experimental Protocol:
To a solution of o-phenylenediamine (0.10 M) in absolute ethanol (200 ml), ethyl pyruvate (0.10 M) is added. The reaction mixture is heated on an oil bath for 30 minutes. Upon cooling, silvery white crystals of 3-methylquinoxalin-2(1H)-one precipitate. The product is collected by filtration, washed, and purified by recrystallization from ethanol.
Quantitative Data:
| Parameter | Value |
| Yield | 76.44% |
| Reaction Time | 30 minutes (heating) + cooling |
| Temperature | Reflux |
| Solvent | Absolute Ethanol |
Step 2: Nitration of 3-Methylquinoxalin-2(1H)-one
Experimental Protocol (General):
3-Methylquinoxalin-2(1H)-one is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by pouring it onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.
Quantitative Data (Estimated):
| Parameter | Value |
| Yield | 75-85% (Estimated) |
| Reaction Time | 1-3 hours |
| Temperature | 0-25 °C |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ |
Logical Workflow for Route 1:
Cross-Resistance Profile of 3-Methyl-6-nitroquinoxalin-2(1H)-one in Drug-Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance of the antibacterial compound 3-Methyl-6-nitroquinoxalin-2(1H)-one in various drug-resistant bacterial strains. Due to the limited availability of direct cross-resistance studies on this specific compound, this guide synthesizes data from studies on structurally related quinoxaline-2(1H)-one derivatives to provide an inferred profile. The information presented herein is intended to guide further research and drug development efforts.
Quantitative Data Summary
The antibacterial activity of derivatives of 3-methyl-6-nitroquinoxaline-2-one has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a bacterium, are summarized below. Lower MIC values indicate greater potency.
It is important to note that direct cross-resistance testing of this compound against a wide array of antibiotic-resistant strains has not been extensively reported in the available scientific literature. The data below is for synthesized derivatives and provides a preliminary indication of their antibacterial spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methyl-6-nitroquinoxaline-2-one Derivatives Against Various Bacterial Strains
| Compound/Derivative | Staphylococcus aureus (MIC in mg/mL) | Bacillus subtilis (MIC in mg/mL) | Escherichia coli (MIC in mg/mL) | Pseudomonas aeruginosa (MIC in mg/mL) | Klebsiella pneumoniae (MIC in mg/mL) |
| Derivative 1 | 0.0625 | 0.125 | 0.250 | 0.250 | 0.125 |
| Derivative 2 | 0.125 | 0.0625 | 0.125 | 0.250 | 0.250 |
| Derivative 3 | 0.0313 | 0.125 | 0.250 | 0.125 | 0.125 |
| Derivative 4 | 0.250 | 0.250 | 0.0625 | 0.250 | 0.0625 |
| Derivative 5 | 0.125 | 0.0625 | 0.125 | 0.125 | 0.125 |
| Derivative 6 | 0.0625 | 0.125 | 0.250 | 0.250 | 0.250 |
Data synthesized from a study on 3-methyl-6-nitroquinoxaline-2-one with hydrazine moiety derivatives.
Comparison with Alternative Antibacterial Agents
A comprehensive comparison of this compound with other antibiotic classes requires dedicated cross-resistance studies. However, based on the general understanding of quinoxaline antibacterial agents, a hypothetical comparison can be drawn. Quinolones, a different class of antibiotics, also target bacterial DNA synthesis, but through inhibition of DNA gyrase and topoisomerase IV.[1] Cross-resistance between quinolones can occur.[1] It is plausible that bacteria resistant to other DNA synthesis inhibitors might exhibit some level of cross-resistance to quinoxaline derivatives, although the specific mechanisms of action may differ.
Efflux pumps are a major mechanism of multidrug resistance in bacteria, capable of expelling a wide range of structurally diverse compounds.[2] Therefore, it is highly probable that strains overexpressing broad-spectrum efflux pumps, such as those from the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria, could exhibit reduced susceptibility to this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for a thorough investigation of the cross-resistance profile of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator antibiotics against a panel of drug-resistant and susceptible bacterial strains should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]
-
Bacterial Strains: A panel of clinically relevant drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, and multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii) and their corresponding susceptible wild-type strains should be used.
-
Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Assay Setup: Two-fold serial dilutions of the test compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cross-Resistance Assay
To determine the cross-resistance profile, bacterial strains with well-characterized resistance mechanisms to other antibiotics are tested for their susceptibility to this compound.
-
Strain Selection: Use isogenic strains where a specific resistance gene has been introduced or deleted, or clinically isolated strains with known resistance mutations (e.g., mutations in gyrA for quinolone resistance, or overexpression of specific efflux pumps).
-
MIC Determination: The MIC of this compound is determined for these resistant strains and compared to the MIC for the susceptible parent strain.
-
Interpretation: A significant increase (typically ≥4-fold) in the MIC for the resistant strain compared to the susceptible strain indicates cross-resistance.
Efflux Pump Inhibitor (EPI) Potentiation Assay
This assay is used to investigate the role of efflux pumps in resistance to this compound.
-
Efflux Pump Inhibitors: Use known broad-spectrum EPIs such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).
-
Checkerboard Assay: A checkerboard titration method is employed where serial dilutions of this compound are tested against the resistant bacterial strain in the presence and absence of a fixed sub-inhibitory concentration of the EPI.
-
MIC Determination: The MIC of this compound is determined under both conditions.
-
Interpretation: A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that the compound is a substrate for efflux pumps.
Visualizations
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for determining cross-resistance of an antibacterial compound.
Signaling Pathway for Efflux Pump Regulation in Gram-Negative Bacteria
Caption: A generalized two-component signaling pathway regulating efflux pump expression.
Conclusion
While direct experimental data on the cross-resistance of this compound is currently limited, the available information on its derivatives suggests promising antibacterial activity against a range of bacteria. The primary mechanisms of resistance to quinoxaline compounds are likely to involve target modification and overexpression of multidrug efflux pumps. Future research should focus on conducting comprehensive cross-resistance studies against a panel of well-characterized drug-resistant bacterial strains. Investigating the interaction of this compound with specific efflux pumps and its potential for synergy with efflux pump inhibitors will be crucial in determining its clinical potential. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Alkylaminoquinolines inhibit the bacterial antibiotic efflux pump in multidrug-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Comparative Analysis
For Immediate Release
This guide provides a comparative evaluation of the therapeutic index of 3-Methyl-6-nitroquinoxalin-2(1H)-one and its close analog, 6-nitro-2(1H)-quinoxalinone (NQX), against the established AMPA receptor antagonist, Perampanel. Quinoxalinone derivatives are under investigation for their potential as neuroprotective and anticonvulsant agents, making a thorough assessment of their therapeutic window crucial for further development. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison based on available preclinical findings.
Executive Summary
The therapeutic index (TI), a ratio of a drug's toxicity to its efficacy, is a critical measure of its safety profile. While direct therapeutic index data for this compound is not currently available in public literature, this guide synthesizes acute toxicity data for the closely related 6-nitro-2(1H)-quinoxalinone (NQX) and compares it with comprehensive preclinical data for the approved antiepileptic drug, Perampanel.
Our analysis indicates that while NQX shows a defined toxicity profile, a significant data gap exists regarding its efficacy, preventing the calculation of a definitive therapeutic index. In contrast, Perampanel has a well-characterized preclinical therapeutic index in various seizure models. This guide highlights the necessity for further in vivo efficacy studies on this compound to fully assess its therapeutic potential.
Comparative Data Analysis
The following tables summarize the available preclinical data for NQX and Perampanel. It is important to note the absence of efficacy data for NQX, which is a critical limitation in this comparison.
Table 1: Acute Toxicity Data
| Compound | Species | Route of Administration | LD50 | TD50 (Motor Impairment) | NOAEL |
| 6-nitro-2(1H)-quinoxalinone (NQX) | Wistar Rat | Intraperitoneal | 161.16 mg/kg[1] | Not Reported | 40 mg/kg[1] |
| Perampanel | Mouse | Oral | Not Reported | 1.8 mg/kg[2] | Not Reported |
| Perampanel | Rat | Oral | Not Reported | 9.14 mg/kg[2] | Not Reported |
Table 2: Anticonvulsant Efficacy Data (in various seizure models)
| Compound | Species | Seizure Model | ED50 |
| 6-nitro-2(1H)-quinoxalinone (NQX) | - | - | Data Not Available |
| Perampanel | Mouse | Audiogenic | 0.47 mg/kg[2] |
| Perampanel | Mouse | Maximal Electroshock (MES) | 1.6 mg/kg[2] |
| Perampanel | Mouse | Pentylenetetrazole (PTZ) | 0.94 mg/kg[2] |
Table 3: Calculated Protective Index (TD50 / ED50) for Perampanel in Mice
| Seizure Model | Protective Index |
| Audiogenic | 3.83 |
| Maximal Electroshock (MES) | 1.13 |
| Pentylenetetrazole (PTZ) | 1.91 |
Experimental Protocols
1. Acute Toxicity Study of 6-nitro-2(1H)-quinoxalinone (NQX)
This protocol is based on the methodology described for the acute toxicity assessment of NQX in Wistar rats[1].
-
Animals: Female Wistar rats.
-
Administration: A single intraperitoneal (i.p.) injection of NQX at various doses (e.g., 0, 20, 40, 60, 120, 200, and 300 mg/kg).
-
Observation Period: 14 days.
-
Parameters Monitored: Mortalities, behavioral changes, body weight, food and water consumption, and urine output.
-
Endpoint Analysis: At the end of the study, blood and organs are collected from animals at the No-Observed-Adverse-Effect Level (NOAEL) for hematological and biochemical analysis.
-
LD50 Calculation: The median lethal dose (LD50) is estimated from the mortality data across the different dose groups.
2. Anticonvulsant Efficacy and Motor Impairment Assessment of Perampanel
The following protocols are standard preclinical models used to evaluate the efficacy and side effects of antiepileptic drugs[2].
-
Animals: Mice.
-
Administration: Oral (p.o.) administration of Perampanel at various doses.
-
Anticonvulsant Models:
-
Audiogenic Seizures: Genetically susceptible mice are exposed to a high-intensity sound stimulus.
-
Maximal Electroshock (MES) Seizure Test: A maximal seizure is induced by electrical stimulation.
-
Pentylenetetrazole (PTZ) Seizure Test: A chemoconvulsant (PTZ) is administered to induce seizures.
-
-
Efficacy Endpoint (ED50): The dose of the drug that protects 50% of the animals from seizures in each model is determined.
-
Motor Impairment (Rotarod Test):
-
Mice are placed on a rotating rod, and the time they can maintain their balance is measured.
-
Toxicity Endpoint (TD50): The dose that causes 50% of the animals to fail the test (fall off the rod) is determined.
-
Visualizations
The following diagrams illustrate the conceptual frameworks for evaluating the therapeutic index and the mechanism of action of the compounds discussed.
Caption: Conceptual diagram of the Therapeutic Index calculation.
Caption: General workflow for preclinical therapeutic index evaluation.
Caption: Simplified signaling pathway of AMPA receptor antagonism.
Discussion and Future Directions
The available data provides a starting point for evaluating the therapeutic potential of this compound. The acute toxicity study of its analog, NQX, establishes an LD50 of 161.16 mg/kg in rats, which provides an initial measure of its toxicological profile. However, the absence of corresponding efficacy data (ED50) is a major hurdle in determining its therapeutic index and, consequently, its clinical viability.
In contrast, Perampanel, an established AMPA receptor antagonist, has a well-defined preclinical profile with calculated protective indices in various seizure models. These indices, which are a proxy for the therapeutic index in preclinical studies, provide a benchmark for the safety and efficacy that a new antiepileptic drug should aim to meet or exceed.
To move forward with the evaluation of this compound, the following steps are recommended:
-
In Vivo Efficacy Studies: Conduct studies in relevant animal models of epilepsy or neurodegenerative diseases to determine the ED50 of this compound.
-
Comprehensive Toxicity Profiling: Beyond acute toxicity, further studies should investigate sub-chronic and chronic toxicity, as well as motor and cognitive side effects.
-
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for dose optimization and predicting its behavior in humans.
By addressing these research gaps, a comprehensive therapeutic index for this compound can be established, allowing for a more definitive comparison with existing therapies and informing the decision to advance this compound into further clinical development.
References
Preclinical Safety and Toxicity of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical safety and toxicity profile of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the limited availability of public data on this specific compound, this guide utilizes data from a close structural analog, 6-nitro-2(1H)-quinoxalinone (NQX), to provide a relevant safety assessment. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into potential toxicological endpoints and the methodologies for their evaluation.
Comparative Analysis of Acute In Vivo Toxicity
Table 1: Acute In Vivo Toxicity Data for 6-nitro-2(1H)-quinoxalinone (NQX)
| Parameter | Value | Species | Route of Administration |
| LD50 | 161.16 mg/kg | Wistar Rat | Intraperitoneal |
| NOAEL | 40 mg/kg | Wistar Rat | Intraperitoneal |
Data sourced from a study on the acute toxicity of 6-nitro-2(1H)-quinoxalinone.
Experimental Protocols for Key Toxicity Assessments
To facilitate further research and comparative analysis, detailed methodologies for key in vitro and in vivo toxicity assays are provided below. These protocols are based on established scientific guidelines and practices.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with various concentrations of the test compound.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
2. Neutral Red (NR) Uptake Assay
This assay evaluates cell viability by assessing the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Principle: Viable cells take up and accumulate Neutral Red in their lysosomes. A decrease in the amount of dye incorporated indicates cytotoxicity.
-
Procedure:
-
Seed cells in a 96-well plate and incubate.
-
Treat cells with the test compound.
-
Incubate the cells with a medium containing Neutral Red.
-
Wash the cells to remove excess dye.
-
Extract the incorporated dye from the cells using a destain solution.
-
Measure the absorbance of the extracted dye at approximately 540 nm.
-
-
Data Analysis: Determine the IC50 value based on the concentration-dependent decrease in Neutral Red uptake.
3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Procedure:
-
Culture cells in a 96-well plate and expose them to the test compound.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the control (untreated) and maximum LDH release (lysed cells) wells.
Genotoxicity Assays
1. Bacterial Reverse Mutation Test (Ames Test)
This assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Principle: The test uses bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagen can cause a reverse mutation, restoring the ability to produce histidine and allowing the bacteria to grow on a histidine-deficient medium.
-
Procedure:
-
The test compound is mixed with the bacterial tester strain and, in some cases, a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies is counted.
-
-
Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
2. In Vitro Micronucleus Assay
This assay detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.
-
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence indicates chromosomal damage.
-
Procedure:
-
Cultured mammalian cells are exposed to the test compound.
-
A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.
-
Cells are harvested, fixed, and stained.
-
The frequency of micronucleated cells is determined by microscopic analysis.
-
-
Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells suggests genotoxic activity.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key toxicity assays.
Safety Operating Guide
Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Guide for Laboratory Professionals
For immediate reference, treat 3-Methyl-6-nitroquinoxalin-2(1H)-one as a hazardous substance. Proper disposal requires adherence to local regulations and institutional safety protocols. This guide provides essential information for the safe handling and disposal of this compound.
Hazard Profile and Disposal Considerations
The following table summarizes the known and inferred hazards of this compound, which dictate the necessary precautions for its disposal.
| Hazard Category | Description | Disposal Implication |
| Acute Toxicity | Harmful if swallowed (H302).[1] | Avoid generating dusts. Prevent contamination of food and drink. Ensure proper labeling of waste containers. |
| Skin Irritation | Causes skin irritation (H315).[1] | Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling. |
| Eye Irritation | Causes serious eye irritation (H319).[1] | Use safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritation | May cause respiratory irritation (H335).[1] | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[1] |
| Chemical Reactivity | Aromatic nitro compounds can be thermally sensitive and may decompose violently, especially in the presence of impurities or at elevated temperatures.[3] | Avoid heating waste. Store waste in a cool, dry place away from heat sources and incompatible materials. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, nitrile or other chemical-resistant gloves, and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
For solutions, collect in a labeled, sealed container designated for hazardous liquid waste. Avoid mixing with incompatible solvents.
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
4. Container Management:
-
Ensure waste containers are kept tightly closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with the chemical name, quantity, and known hazards.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
